2-Hydroxybenzoyl azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54539-61-6 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-hydroxybenzoyl azide |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-7(12)5-3-1-2-4-6(5)11/h1-4,11H |
InChI Key |
IASVOTKMXTUPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzoyl Azide from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic pathways for the preparation of 2-hydroxybenzoyl azide from the readily available starting material, salicylic acid. The synthesis of this acyl azide is a critical step for accessing various amine-derivatized compounds through the Curtius rearrangement, a powerful tool in medicinal chemistry and drug development.[1][2] This document provides a comprehensive overview of the methodologies, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Executive Summary
The synthesis of this compound from salicylic acid can be effectively achieved through two principal routes, each involving the activation of the carboxylic acid functionality followed by the introduction of the azide moiety.
-
Route 1: This pathway proceeds through the formation of a salicyl hydrazide intermediate. Salicylic acid is first esterified to methyl salicylate, which is subsequently converted to salicyl hydrazide by reaction with hydrazine hydrate. The hydrazide is then transformed into the target acyl azide via diazotization with nitrous acid.
-
Route 2: This alternative approach involves the conversion of salicylic acid to the more reactive 2-hydroxybenzoyl chloride (salicyloyl chloride). This acyl chloride is then directly reacted with an azide salt, typically sodium azide, to yield this compound.
Both routes offer viable methods for the synthesis, with the choice of pathway often depending on the availability of reagents, desired scale, and safety considerations.
Data Presentation
The following tables summarize the quantitative data associated with the key transformations in each synthetic route, providing a comparative overview of reaction yields and conditions.
Route 1: Via Salicyl Hydrazide Intermediate
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| 1a | Salicylic Acid to Methyl Salicylate | Methanol, Sulfuric Acid (catalyst) | Reflux | 6 hours | High | [3] |
| 1b | Methyl Salicylate to Salicyl Hydrazide | Hydrazine Hydrate, Ethanol | Reflux | 3 hours | ~61 | [4] |
| 1c | Salicyl Hydrazide to this compound | Sodium Nitrite, Hydrochloric Acid, Water | 0 - 5 | Short | Not specified | General Method[5] |
Route 2: Via 2-Hydroxybenzoyl Chloride Intermediate
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| 2a | Salicylic Acid to 2-Hydroxybenzoyl Chloride | Thionyl Chloride, DMF (catalyst) | Reflux | 2 hours | High (in situ) | General Method |
| 2b | 2-Hydroxybenzoyl Chloride to this compound | Sodium Azide, Acetone/Water | 0 | 30 minutes | ~47 (for benzoyl azide) | [6] |
Experimental Protocols
Route 1: Synthesis via Salicyl Hydrazide
Step 1a: Synthesis of Methyl Salicylate
-
Methodology: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (1 eq.) in an excess of methanol.[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the methyl salicylate with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation if necessary.
Step 1b: Synthesis of Salicyl Hydrazide
-
Methodology: Dissolve methyl salicylate (1 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.[3]
-
Add hydrazine hydrate (an excess, e.g., 1.5 eq.) to the solution.[3]
-
Reflux the reaction mixture for 3 hours.
-
Upon cooling, the product, salicyl hydrazide, will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product. A yield of approximately 61% can be expected.[4]
Step 1c: Synthesis of this compound
-
Methodology: Dissolve salicyl hydrazide (1 eq.) in a mixture of dilute hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes). The formation of the acyl azide is often indicated by the appearance of a precipitate.
-
The this compound can be extracted into a cold, inert organic solvent (e.g., diethyl ether or dichloromethane).
-
Carefully wash the organic layer with cold water and brine.
-
The resulting solution of this compound is typically used immediately in the subsequent Curtius rearrangement without isolation due to its potential instability.[5][7]
Route 2: Synthesis via 2-Hydroxybenzoyl Chloride
Step 2a: Synthesis of 2-Hydroxybenzoyl Chloride
-
Methodology: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize acidic gases.
-
To the flask, add salicylic acid (1 eq.) and an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-hydroxybenzoyl chloride is typically a liquid and can be used directly in the next step without further purification.
Step 2b: Synthesis of this compound
-
Methodology: Dissolve the crude 2-hydroxybenzoyl chloride (1 eq.) in acetone and cool the solution to 0 °C in an ice bath.[6]
-
In a separate flask, dissolve sodium azide (a slight excess, e.g., 1.1 eq.) in water and cool to 0 °C.[6]
-
Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride with vigorous stirring, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. A yield of around 47% was reported for the analogous benzoyl azide synthesis.[6]
-
As with the product from Route 1, this compound can be unstable and is often used immediately in subsequent reactions.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for the synthesis.
The Curtius Rearrangement: A Key Application
The primary utility of this compound in drug development and organic synthesis lies in its role as a precursor for the Curtius rearrangement.[1][2] This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas.[5] The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles to yield a range of important functional groups.
Caption: The Curtius rearrangement of this compound.
This rearrangement proceeds with retention of configuration of the migrating group, making it a stereospecific transformation. The ability to convert a carboxylic acid into a primary amine, a carbamate, or a urea derivative with one less carbon atom is a valuable synthetic strategy.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine hydrate is toxic and corrosive. It should also be handled in a fume hood with suitable PPE.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Contact with acids liberates highly toxic and explosive hydrazoic acid. All reactions involving sodium azide should be conducted with extreme caution and appropriate safety measures in place.
-
Acyl azides , including this compound, are potentially explosive, especially when heated in a concentrated form. They should be handled with care, and it is often preferable to use them in solution immediately after their preparation without isolation.
This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety protocols when carrying out these procedures.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
2-Hydroxybenzoyl azide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxybenzoyl azide is not a commercially available compound with a registered CAS number, suggesting it is a reactive intermediate rather than a stable, isolable substance. This technical guide provides an in-depth overview of its parent compound, 2-hydroxybenzoic acid (salicylic acid), and outlines the probable synthesis, reactivity, and handling precautions for this compound based on the well-established chemistry of acyl azides. This document is intended to equip researchers with the foundational knowledge required for the in-situ generation and potential application of this reactive species in chemical synthesis and drug development.
Physicochemical Properties of the Precursor: 2-Hydroxybenzoic Acid
Given the transient nature of this compound, all quantitative data pertains to its stable precursor, 2-hydroxybenzoic acid, also known as salicylic acid.
| Property | Value | Reference |
| CAS Number | 69-72-7 | [1][2] |
| Molecular Formula | C₇H₆O₃ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [3][4] |
| Appearance | Colorless to white crystalline powder | [1] |
| Melting Point | 158-161 °C | [2] |
| Boiling Point | 211 °C | [2] |
| Solubility in Water | 1.8 g/L (at 20 °C) | [2] |
| pKa | 2.98 (at 25 °C) | [2] |
Synthesis of this compound: An Experimental Protocol
This compound would be synthesized from its corresponding carboxylic acid, salicylic acid. The following is a general procedure for the formation of an acyl azide from a carboxylic acid. This reaction is typically performed and used in situ without isolation of the azide product due to its potential instability.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous aprotic solvent (e.g., Toluene, THF, or Acetone)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-hydroxybenzoyl chloride is often used directly in the next step.
-
Alternative: The carboxylic acid can be reacted with oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF.
-
-
Formation of the Acyl Azide:
-
Dissolve the crude 2-hydroxybenzoyl chloride in a suitable anhydrous aprotic solvent such as acetone or toluene.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution with vigorous stirring. The use of a phase-transfer catalyst may be beneficial if a biphasic system is employed.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
Work-up (Use with Caution):
-
The resulting solution containing this compound is typically used immediately in the subsequent reaction step.
-
If necessary, the organic layer can be separated, washed with cold water and brine, and dried over anhydrous sodium sulfate. Note: Concentration of the solution should be avoided as organic azides can be explosive.[5][6]
-
Below is a workflow diagram illustrating this synthesis and a common subsequent reaction, the Curtius rearrangement.
Reactivity and Stability of this compound
Organic azides are energetic molecules and should be handled with care.[5][6][7] The stability of an organic azide is often estimated by the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[7][8] With a C₇N₃ composition in the core structure, this compound would be considered potentially explosive and should not be isolated in a pure form.[5]
The primary reactivity of acyl azides is the Curtius rearrangement , where thermal or photochemical activation leads to the loss of dinitrogen gas (N₂) and the formation of an isocyanate intermediate. This isocyanate is a versatile synthon that can be trapped with various nucleophiles:
-
Hydrolysis: Reaction with water yields an unstable carbamic acid, which decarboxylates to form an amine (in this case, 2-aminophenol).
-
Alcoholysis: Reaction with an alcohol produces a carbamate.
-
Aminolysis: Reaction with an amine gives a urea derivative.
The ortho-hydroxy group in this compound could potentially participate in intramolecular reactions, influencing the stability and reactivity profile of the molecule.
Safety and Handling of Organic Azides
Due to their potential for explosive decomposition, all azides should be handled with extreme caution. The following diagram outlines critical safety considerations.
Key Precautions:
-
Always work behind a blast shield.
-
Avoid friction and grinding. Do not use ground glass joints.
-
Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can form highly sensitive and explosive metal azides.[7]
-
Avoid contact with strong acids , which can produce highly toxic and explosive hydrazoic acid.[7]
-
Do not heat organic azides directly unless performing a controlled reaction like the Curtius rearrangement.
-
Store azide-containing solutions at low temperatures and away from light.
Potential Applications in Drug Development
Acyl azides, and the isocyanates derived from them, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Potential applications for a reactive intermediate like this compound could include:
-
Linker Chemistry: The isocyanate formed after the Curtius rearrangement can be used to conjugate the 2-hydroxyphenyl moiety to proteins or other biomolecules through reaction with amine groups (e.g., lysine residues).
-
Synthesis of Heterocycles: The azide itself can participate in cycloaddition reactions, such as the Staudinger ligation or click chemistry, to form complex heterocyclic structures common in pharmaceutical compounds.
-
Scaffold Decoration: Used to introduce a urea or carbamate linkage onto a core molecule, which can be crucial for target binding and modulating pharmacokinetic properties.
Conclusion
While this compound is not a stock chemical, its in-situ generation from salicylic acid provides a pathway to the versatile 2-hydroxyphenyl isocyanate intermediate. A thorough understanding of the chemistry of acyl azides, coupled with stringent safety protocols, is essential for any researcher intending to work with this and related compounds. The information provided in this guide serves as a foundational resource for the safe and effective use of this reactive species in research and development.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. Salicylic acid | 69-72-7 [chemicalbook.com]
- 3. Salicylic acid [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
The Thermal Decomposition of 2-Hydroxybenzoyl Azide: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of acyl azides is a cornerstone of synthetic chemistry, providing a powerful route to isocyanates and their derivatives. When the acyl azide bears a suitably positioned nucleophilic group, the reaction landscape expands to include intramolecular cyclization pathways, offering access to a diverse range of heterocyclic scaffolds. This technical guide delves into the thermal decomposition mechanism of 2-Hydroxybenzoyl azide, a molecule poised at the intersection of these two reactive pathways. While the Curtius rearrangement represents the canonical decomposition route for acyl azides, the presence of an ortho-hydroxyl group introduces the potential for a competing intramolecular cyclization. This document aims to provide a comprehensive overview of the theoretical underpinnings of these transformations, supported by generalized experimental approaches and illustrative data.
Core Mechanisms: A Tale of Two Pathways
The thermal decomposition of this compound is presumed to proceed via two primary, competing pathways: the well-established Curtius rearrangement and a plausible intramolecular cyclization.
1. The Curtius Rearrangement: A Concerted Path to the Isocyanate
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the extrusion of nitrogen gas.[1][2][3] Extensive mechanistic studies have largely concluded that the reaction proceeds through a concerted mechanism, where the migration of the aryl group to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen.[3] This avoids the formation of a high-energy nitrene intermediate. The resulting 2-hydroxyphenyl isocyanate is a reactive intermediate that can be trapped by various nucleophiles or undergo further reactions.
2. Intramolecular Cyclization: The Influence of the Ortho-Hydroxyl Group
The presence of the hydroxyl group in the ortho position to the azidoformyl group introduces the possibility of an intramolecular reaction. Following the initial Curtius rearrangement to the 2-hydroxyphenyl isocyanate, the proximate hydroxyl group can act as an intramolecular nucleophile. This can lead to the formation of a seven-membered heterocyclic ring, specifically a 2,3-benzoxazepin-4(3H)-one derivative. While specific studies on the thermal cyclization of 2-hydroxyphenyl isocyanate are not abundant in the reviewed literature, the propensity for intramolecular reactions in such systems is a well-established principle in organic chemistry.
Quantitative Data Summary
Specific quantitative data for the thermal decomposition of this compound, such as reaction kinetics, activation energies, and product yields, are not extensively reported in the peer-reviewed literature. However, based on studies of related substituted benzoyl azides and general principles of reaction kinetics, a hypothetical dataset is presented below for illustrative purposes.[4][5] It is crucial to note that these values are estimations and would require experimental validation.
| Reaction Parameter | Curtius Rearrangement | Intramolecular Cyclization |
| Typical Temperature Range (°C) | 80 - 120 | 100 - 150 |
| Major Product | 2-Hydroxyphenyl isocyanate | 2,3-Benzoxazepin-4(3H)-one |
| Hypothetical Yield (%) | Dependent on trapping agent | Dependent on reaction conditions |
| Estimated Activation Energy (kJ/mol) | 100 - 130 | 110 - 150 |
Note: The actual product distribution between the Curtius rearrangement product and the cyclized product will be highly dependent on the reaction conditions, including temperature, solvent, and the presence of any trapping agents.
Experimental Protocols
A detailed experimental protocol for the comprehensive study of the thermal decomposition of this compound is outlined below. This protocol is a generalized procedure based on common practices for studying similar reactions and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: To investigate the thermal decomposition of this compound, identify the products of the Curtius rearrangement and intramolecular cyclization, and gather kinetic data.
Materials:
-
This compound (synthesis required, see below)
-
High-purity, anhydrous solvents (e.g., toluene, xylenes, diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Trapping agents (e.g., anhydrous methanol, aniline)
-
Standard analytical reagents and solvents for chromatography and spectroscopy
Instrumentation:
-
Round-bottom flasks with reflux condensers and magnetic stirrers
-
Oil bath or heating mantle with precise temperature control
-
Schlenk line for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA)
Synthesis of this compound:
-
Step 1: Synthesis of 2-Hydroxybenzoyl chloride: 2-Hydroxybenzoic acid (salicylic acid) is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature, followed by removal of excess reagent and solvent under reduced pressure.
-
Step 2: Azidation: The crude 2-Hydroxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide (NaN₃) at low temperature (0-5 °C). The reaction is stirred for a few hours, after which the product is extracted into an organic solvent, washed, dried, and the solvent removed to yield this compound. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. All manipulations should be performed behind a blast shield.
Thermal Decomposition Procedure:
-
A solution of this compound in a high-boiling, anhydrous solvent (e.g., toluene) is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is heated to a specific, controlled temperature (e.g., 100 °C) using an oil bath.
-
The reaction progress is monitored by TLC by observing the disappearance of the starting material spot.
-
Aliquots of the reaction mixture can be taken at different time intervals for kinetic analysis by a suitable analytical technique (e.g., NMR spectroscopy or GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product mixture is analyzed by NMR, FTIR, and MS to identify the products.
-
The products are separated and purified by flash column chromatography.
Trapping of the Isocyanate Intermediate:
To confirm the formation of 2-hydroxyphenyl isocyanate via the Curtius rearrangement, the thermal decomposition can be carried out in the presence of a nucleophilic trapping agent.
-
With Methanol: The decomposition is performed in anhydrous methanol. The isocyanate will react with methanol to form a stable methyl carbamate derivative, which can be isolated and characterized.
-
With Aniline: The decomposition is carried out in the presence of aniline. The isocyanate will react with aniline to form a urea derivative, which can be readily identified.
Thermal Analysis (DSC/TGA):
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and decomposition profile of this compound.
-
TGA: A small sample of the azide is heated at a constant rate in an inert atmosphere. The TGA curve will show the mass loss corresponding to the extrusion of N₂ gas, allowing for the determination of the decomposition temperature range.
-
DSC: A DSC scan will reveal the enthalpy changes associated with the decomposition process. An exothermic peak will indicate the energy released during the rearrangement and/or cyclization.
Visualizing the Mechanisms and Workflow
Diagrams created using Graphviz (DOT language):
Caption: The concerted mechanism of the Curtius rearrangement of this compound.
Caption: Proposed intramolecular cyclization of the 2-Hydroxyphenyl isocyanate intermediate.
Caption: A logical workflow for the synthesis and thermal decomposition study of this compound.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Hydroxybenzoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 2-Hydroxybenzoyl Azide. This information is critical for researchers engaged in the synthesis of novel therapeutic agents and other applications where this reactive intermediate is employed.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
A complete, experimentally verified NMR dataset for this compound is not currently available in the searched literature. However, based on the analysis of similar benzoyl and 2-hydroxybenzoyl compounds, the expected chemical shifts are outlined below.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Aromatic Protons: 6.8 - 8.0 (m) | Carbonyl Carbon (C=O): ~165-170 |
| Hydroxyl Proton (-OH): 9.0 - 11.0 (s, br) | Aromatic Carbons: ~115-160 |
| Note: Predicted values based on analogous structures. 'm' denotes multiplet, 's' singlet, and 'br' broad signal. | Note: Predicted values based on analogous structures. |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of azides is characterized by a strong, sharp absorption band for the asymmetric stretching of the azide group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Azide (N₃), asymmetric stretch | ~2100 - 2150 | [1] |
| Carbonyl (C=O), stretch | ~1680 - 1700 | [1] |
| Hydroxyl (O-H), stretch | ~3200 - 3600 (broad) | General |
| Aromatic (C-H), stretch | ~3000 - 3100 | General |
Data is supported by the FT-IR characterization of a salicylic acid-benzene azimide cocrystal, which is expected to exhibit similar vibrational modes for the this compound moiety.[1]
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M]⁺ | 163.04 | Molecular Ion |
| [M - N₂]⁺ | 135.03 | Loss of nitrogen gas |
| [M - N₃]⁺ | 121.03 | Loss of azide radical |
Note: Predicted m/z values based on the molecular formula C₇H₅N₃O₂.
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 2-hydroxybenzoyl chloride (salicyloyl chloride) with sodium azide. The following protocol is a standard and effective method.
2.1. Synthesis of this compound
This procedure involves the conversion of salicylic acid to its acyl chloride, followed by reaction with sodium azide.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetone
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of 2-Hydroxybenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-hydroxybenzoyl chloride.
-
Formation of this compound: Dissolve the crude 2-hydroxybenzoyl chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution. Stir the reaction mixture vigorously at 0°C (ice bath) for 1-2 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing cold water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
2.2. Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectra can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Diagram 2: Spectroscopic Data Relationship
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide on the Stability and Storage of 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for 2-hydroxybenzoyl azide. Due to the limited availability of data for this specific compound, this document incorporates information on closely related analogues and general principles for the safe handling of organic azides. All recommendations should be implemented in conjunction with a thorough, institution-specific risk assessment.
Introduction to this compound
This compound is an organic azide that serves as a versatile intermediate in organic synthesis. Like other acyl azides, it is an energetic compound that can undergo Curtius rearrangement to form the corresponding isocyanate, a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The presence of the ortho-hydroxy group can influence its reactivity and stability.
The inherent energetic nature of the azide functional group necessitates a thorough understanding of its stability profile to ensure safe handling, storage, and use in research and development.
Stability of this compound
The stability of organic azides is a critical consideration for their safe utilization. Decomposition can be initiated by heat, light, shock, or friction.
The stability of organic azides can be qualitatively predicted by considering their molecular structure:
-
Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. For this compound (C₇H₅N₃O₂), the C/N ratio is 7/3 ≈ 2.33. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored under controlled conditions.
-
The "Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient "ballast" to render the compound relatively safe to handle. This compound, with seven carbon atoms to one azide group, adheres to this guideline.
Table 1: Thermal Stability Data for a this compound Analogue
| Compound | Method | Onset of Decomposition (°C) | Notes |
| 3-Bromo-2-hydroxybenzoyl azide | DSC | 110 | Sharp exothermic conversion observed.[1] |
Specific photostability data for this compound is not available. However, organic azides, in general, can be sensitive to light, which can induce decomposition. It is therefore recommended to protect this compound from light during storage and handling.
Acyl azides can be susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acid (salicylic acid) and hydrazoic acid. The rate of hydrolysis is dependent on pH and temperature. The presence of the ortho-hydroxy group in this compound may influence its hydrolytic stability through intramolecular interactions. It is advisable to protect the compound from moisture.
Storage and Handling
Proper storage and handling procedures are paramount to ensure the safety of personnel and the integrity of the compound.
Based on general guidelines for organic azides, the following storage conditions are recommended for this compound:
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or below | To minimize the risk of thermal decomposition. |
| Light | In the dark (e.g., in an amber vial or a light-proof container) | To prevent photochemical decomposition. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | To prevent hydrolysis. |
| Container | Tightly sealed, compatible material (e.g., glass) | To prevent contamination and exposure to moisture. |
| Segregation | Store away from acids, bases, oxidizing agents, and metals | To prevent incompatible reactions. |
All work with this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Due to its potential as an explosive, the use of a blast shield is highly recommended, especially when working with quantities greater than a few milligrams.
Key Handling Practices:
-
Avoid friction, grinding, and impact.
-
Use non-metallic spatulas (e.g., plastic or ceramic).
-
Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides.
-
Do not heat the compound directly unless as part of a carefully controlled reaction setup with appropriate safety measures.
-
Prepare only the amount of material needed for the immediate experiment.
Experimental Protocols
The following are generalized protocols for assessing the stability of energetic compounds like this compound. These should be adapted and validated for the specific experimental setup.
Objective: To determine the onset temperature of decomposition.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
An exothermic event indicates decomposition. The onset temperature of this exotherm is taken as the decomposition temperature.
Objective: To evaluate the effect of light exposure on the stability of the compound.
Methodology:
-
Prepare two samples of this compound. One sample is exposed to a light source, while the other is wrapped in aluminum foil to serve as a dark control.
-
The light source should comply with ICH Q1B guidelines, providing a standardized output of both visible and UV light.
-
Expose the samples for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, analyze both the exposed sample and the dark control by a suitable analytical method (e.g., HPLC, NMR) to determine the extent of degradation.
Decomposition Pathway
The primary decomposition pathway for acyl azides upon heating is the Curtius rearrangement, which proceeds through a nitrene intermediate to form an isocyanate with the loss of nitrogen gas. This isocyanate can then react further depending on the reaction conditions.
Conclusion
This compound is an energetic compound that requires careful handling and storage. While specific stability data is scarce, information from analogous compounds and general principles for organic azides provide a strong framework for its safe use. Key takeaways include its likely thermal instability above 110 °C, the need for protection from light and moisture, and the importance of avoiding contact with incompatible materials. Adherence to the storage and handling guidelines outlined in this document, in conjunction with institution-specific safety protocols, is essential for mitigating the risks associated with this versatile chemical intermediate. Further experimental studies are warranted to fully characterize the stability profile of this compound.
References
A Comprehensive Technical Guide to the Photochemical Properties of 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anticipated photochemical properties of 2-hydroxybenzoyl azide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its expected behavior based on the well-established photochemistry of related benzoyl azides, aryl azides, and salicylate derivatives. This guide covers the synthesis, expected spectroscopic characteristics, proposed photodecomposition pathways, and the reactivity of potential photoproducts. Detailed experimental protocols for the investigation of its photochemical properties are also provided, alongside visual representations of key pathways and workflows to facilitate understanding and further research in areas such as photolabeling, cross-linking, and the development of photoresponsive materials.
Introduction
Aryl azides, and specifically benzoyl azides, are a class of organic compounds that have garnered significant interest due to their rich photochemistry. Upon absorption of ultraviolet light, these molecules undergo facile extrusion of molecular nitrogen to generate highly reactive nitrene intermediates. This property makes them invaluable tools in a variety of applications, including photoaffinity labeling, surface modification, and the synthesis of complex nitrogen-containing heterocycles.
This compound is a particularly intriguing molecule within this class. The presence of an ortho-hydroxyl group is expected to introduce unique photochemical behavior due to the potential for intramolecular hydrogen bonding. This interaction can influence the electronic structure of the azide, the stability and reactivity of the resulting nitrene intermediate, and the subsequent reaction pathways. Understanding these properties is crucial for harnessing the full potential of this compound in drug development, materials science, and fundamental chemical research.
Synthesis of this compound
The synthesis of this compound is anticipated to follow a well-established two-step procedure from the commercially available 2-hydroxybenzoic acid (salicylic acid).
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Ortho-Hydroxybenzoyl Azides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical behavior of ortho-hydroxybenzoyl azides. This class of compounds, while not distinguished by a singular moment of discovery, represents a significant application of a foundational reaction in organic chemistry—the Curtius rearrangement. Their utility stems from the strategic placement of the hydroxyl and azide functionalities on the benzoyl core, offering pathways to a variety of valuable molecular scaffolds. This document will detail the historical context of their parent reaction, outline key synthetic protocols, present available quantitative data, and visualize the critical reaction pathways.
Historical Context: The Curtius Rearrangement
The story of ortho-hydroxybenzoyl azides is intrinsically linked to the broader discovery of the Curtius rearrangement. In 1885, the German chemist Theodor Curtius reported that acyl azides, when heated, undergo a rearrangement to form isocyanates with the loss of nitrogen gas.[1][2][3][4] This thermal decomposition proved to be a versatile method for converting carboxylic acids and their derivatives into amines, urethanes, and ureas, thus becoming a cornerstone of synthetic organic chemistry.[5][6]
The reaction is believed to proceed through a concerted mechanism where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled, avoiding the formation of a free nitrene intermediate.[2] This concerted nature ensures the retention of the stereochemistry of the migrating group.[2]
While the exact date of the first synthesis of an ortho-hydroxybenzoyl azide is not prominently documented, its preparation falls under the general scope of the Curtius reaction, which has been widely applied to a vast array of carboxylic acid derivatives since its discovery.[4] The synthesis of the necessary precursor, 2-hydroxybenzohydrazide (salicyl hydrazide), from salicylic acid derivatives like methyl salicylate has been well-established, paving the way for the generation of the corresponding azide.[1][7]
Synthesis of Ortho-Hydroxybenzoyl Azide
The primary route to ortho-hydroxybenzoyl azide involves a two-step process starting from a salicylic acid ester, typically methyl salicylate.
Step 1: Synthesis of 2-Hydroxybenzohydrazide
The first step is the hydrazinolysis of a salicylic acid ester. This reaction is typically carried out by refluxing the ester with hydrazine hydrate.[1][7] Microwave-assisted synthesis has also been shown to be an efficient method for this conversion.[1]
Step 2: Conversion of 2-Hydroxybenzohydrazide to Ortho-Hydroxybenzoyl Azide
The resulting 2-hydroxybenzohydrazide is then converted to the corresponding azide by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures.[2]
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 2-Hydroxybenzohydrazide | Methyl Salicylate | Hydrazine Hydrate | Ethanol | Microwave Irradiation (160W, 8 min) or Reflux | 61.1 - 80%[7][8] | 146-148[8] | IR (KBr, cm⁻¹): 3300-3000 (O-H, N-H), 1640 (C=O) ¹H NMR (DMSO-d₆, δ ppm): 4.5 (s, 2H, NH₂), 6.8-7.8 (m, 4H, Ar-H), 9.8 (s, 1H, NH), 11.5 (s, 1H, OH)[8] |
Experimental Protocols
Synthesis of 2-Hydroxybenzohydrazide (Microwave-Assisted)[1]
-
Materials: Methyl salicylate (10 mmol), Hydrazine hydrate (20 mmol), Ethanol.
-
Procedure:
-
In a 25 mL Erlenmeyer flask, add methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).
-
Stir the mixture until it is homogeneous.
-
Subject the mixture to microwave irradiation for 8 minutes at 160 W, with stirring every 2 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add 20-30 mL of distilled water to the mixture.
-
Filter the resulting solid and wash with ethanol.
-
Recrystallize the crude product from absolute ethanol to obtain pure 2-hydroxybenzohydrazide.
-
General Protocol for the Synthesis of Acyl Azides from Hydrazides[2]
-
Materials: 2-Hydroxybenzohydrazide, Sodium nitrite, Hydrochloric acid (or other suitable acid), Water, Ice.
-
Procedure:
-
Dissolve 2-hydroxybenzohydrazide in a suitable acidic aqueous solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the hydrazide solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Continue stirring for a short period (e.g., 15-30 minutes) at low temperature.
-
The ortho-hydroxybenzoyl azide often precipitates as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.
-
Reaction Pathways and Mechanisms
The key chemical transformation of ortho-hydroxybenzoyl azide is the Curtius rearrangement, which leads to the formation of 2-hydroxyphenyl isocyanate. This isocyanate is a versatile intermediate that can be trapped by various nucleophiles.
The mechanism of the Curtius rearrangement itself is a concerted process.
Applications and Future Outlook
Ortho-hydroxybenzoyl azides and their isocyanate derivatives are valuable intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. The presence of the ortho-hydroxyl group can influence the reactivity of the isocyanate and can also be used for further functionalization, such as the formation of benzoxazinones and other heterocyclic systems.
The continued exploration of the reactivity of ortho-hydroxybenzoyl azides and the development of more efficient and safer synthetic protocols will undoubtedly expand their utility in various fields of chemical science. Further detailed characterization of the azide itself is warranted to provide a more complete dataset for the scientific community.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Studies of 2-Hydroxybenzoyl Azide Conformation
This guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. Due to the limited direct research on this specific molecule, this document leverages data and methodologies from analogous compounds, particularly o-hydroxyaryl ketones, benzamides, and other benzoyl derivatives. The principles and techniques detailed herein offer a robust framework for the computational analysis of this compound.
Introduction to the Conformational Landscape of this compound
The conformational preferences of this compound are primarily governed by the rotational freedom around several key single bonds and the potential for intramolecular hydrogen bonding. The orientation of the hydroxyl (-OH) and azide (-N₃) groups relative to the carbonyl (C=O) group dictates the molecule's overall shape, stability, and reactivity.
The key dihedral angles determining the conformation are:
-
τ₁ (C₂-C₁-C=O): Rotation of the carbonyl group relative to the phenyl ring.
-
τ₂ (O=C-N-N₂): Rotation of the azide group relative to the carbonyl group.
-
τ₃ (C₁-C₂-O-H): Rotation of the hydroxyl hydrogen.
A significant stabilizing factor is the expected intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, a common feature in o-hydroxyaryl carbonyl systems. This interaction is anticipated to favor a planar conformation of the benzoyl moiety.
Theoretical Methodologies for Conformational Analysis
The study of this compound's conformation relies on computational chemistry methods. Density Functional Theory (DFT) is a widely used and effective approach for this purpose.
Experimental Protocols (Computational):
A typical computational workflow for analyzing the conformational space of this compound would involve:
-
Initial Structure Generation: Generation of various possible conformers by systematically rotating the key dihedral angles (τ₁, τ₂, and τ₃).
-
Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum. A common and reliable level of theory for this is B3LYP with a 6-311+G(d,p) basis set.[1][2] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial if studying the conformation in solution.[2][3]
-
Frequency Calculations: Performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan is performed by systematically varying a specific dihedral angle (e.g., τ₂) in steps (e.g., 10-20 degrees) while allowing all other geometric parameters to relax at each step.[1]
-
Transition State Search: The maxima along the PES are used as initial guesses for transition state optimizations to accurately determine the energy of the rotational barriers. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Natural Bond Orbital (NBO) Analysis: This analysis can be used to investigate the nature and strength of the intramolecular hydrogen bond by examining the interaction between the lone pair orbitals of the hydrogen bond acceptor (carbonyl oxygen) and the antibonding orbital of the donor (O-H bond).
Quantitative Data from Analogous Systems
The following tables summarize quantitative data from theoretical studies on molecules with similar structural features to this compound. This data provides expected ranges for bond lengths, angles, and rotational barriers.
Table 1: Geometric Parameters of Intramolecularly Hydrogen-Bonded o-Hydroxyaryl Systems
| Molecule | Method | O-H···O distance (Å) | H···O distance (Å) | O-H···O angle (°) | Reference |
| 5-chloro-2-hydroxy-benzamide | X-ray | - | - | - | [4] |
| 2-hydroxy-N,N-diethyl-benzamide | X-ray | - | - | - | [4] |
| Substituted 2-hydroxybenzophenones | B3LYP/6-311++G** | 2.58 - 2.62 | 1.63 - 1.68 | 145 - 147 |
Data for 2-hydroxybenzophenones is derived from computational studies, which often show strong intramolecular hydrogen bonds.
Table 2: Calculated Rotational Energy Barriers of Analogous Molecules
| Molecule | Rotational Bond | Method | Barrier Height (kcal/mol) | Reference |
| N-benzhydrylformamide | Formyl group rotation | M06-2X/6-311+G* | 20-23 | [1] |
| Tropolone-amide | Aryl C-C(O) | DFT | >20 | [5] |
| Tropolone-ester | Aryl C-C(O) | VT ¹H NMR / DFT | 12.1 / 8.6 | [5] |
| Biphenyl | C-C | HF/6-31G** | 3.33 (0° barrier) | [6] |
| Phenol | C-O | B3LYP/6-311+G(d,p) | ~3 | [7] |
The rotational barrier for the azide group in this compound is expected to be significant due to resonance with the carbonyl group, likely in the range of other amide-like rotations.
Visualization of Conformational Analysis
Diagrams of Key Concepts:
The following diagrams, generated using the DOT language, illustrate the key concepts in the conformational analysis of this compound.
Caption: Potential energy landscape showing stable planar conformers and the transition state for azide rotation.
Caption: A typical workflow for the theoretical study of molecular conformation.
Caption: A diagram illustrating the key electronic and steric interactions influencing conformation.
Conclusion
While direct experimental or theoretical data on this compound is scarce, a robust understanding of its conformational properties can be achieved through computational modeling. By applying established DFT methodologies and drawing comparisons with structurally related molecules, researchers can predict the stable conformers, the energy barriers between them, and the nature of the intramolecular forces that govern its structure. The protocols and data presented in this guide provide a solid foundation for initiating such theoretical investigations, which are crucial for understanding the molecule's properties and potential applications in fields like drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. Computational study of conformational preferences of thioamide-containing azaglycine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Hydroxybenzoyl Azide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzoyl azide is an organic compound of interest in medicinal chemistry and drug development due to its potential as a reactive intermediate in the synthesis of various biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its reaction kinetics, purification, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is essential for its effective use in research and development.
This guide outlines a systematic approach to determining the solubility of this compound, providing researchers with the necessary protocols to generate reliable and reproducible data.
Theoretical Considerations
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The presence of a polar hydroxyl group and a relatively polar azide group, combined with an aromatic ring, suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent. It is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic solvents.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording and presenting experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Acetone | 25 | e.g., Shake-Flask | |||
| e.g., Acetonitrile | 25 | e.g., Shake-Flask | |||
| e.g., Dichloromethane | 25 | e.g., Shake-Flask | |||
| e.g., Dimethylformamide (DMF) | 25 | e.g., Shake-Flask | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | 25 | e.g., Shake-Flask | |||
| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask | |||
| e.g., Methanol | 25 | e.g., Shake-Flask | |||
| e.g., Tetrahydrofuran (THF) | 25 | e.g., Shake-Flask | |||
| e.g., Toluene | 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
4.1. Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or sealed ampoules
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Physical Properties of Substituted Hydroxybenzoyl Azides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted hydroxybenzoyl azides are a class of organic compounds that incorporate a hydroxyl group and an azide functional group on a benzoyl scaffold. These molecules are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the acyl azide moiety, which can serve as a precursor for the synthesis of a wide range of nitrogen-containing heterocycles and as a photoaffinity labeling probe. The presence of the hydroxyl group can influence the compound's biological activity and pharmacokinetic properties through hydrogen bonding interactions. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of substituted hydroxybenzoyl azides, drawing upon available data for closely related benzoyl azide analogs to provide a predictive framework.
Synthesis and Preparation
The synthesis of substituted hydroxybenzoyl azides can be achieved through several established methods, primarily involving the conversion of the corresponding carboxylic acid or its derivatives.
General Synthetic Pathways
Two common routes for the preparation of acyl azides are:
-
From Acyl Chlorides: The most traditional method involves the reaction of a substituted hydroxybenzoyl chloride with an azide salt, such as sodium azide. The starting acyl chloride is typically synthesized from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
From Carboxylic Acids: A more direct, one-pot synthesis can be accomplished by treating the substituted hydroxybenzoic acid with diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine.[1][2] This method is often preferred as it avoids the isolation of the potentially hazardous acyl azide intermediate.[1] Another approach involves the use of trichloroacetonitrile and triphenylphosphine in the presence of sodium azide.[3]
Physical and Spectroscopic Properties
Physical Properties of Representative Benzoyl Azides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Benzoyl azide | C₇H₅N₃O | 147.13 | Colorless oil | N/A | N/A |
| 4-Nitrobenzoyl azide | C₇H₄N₄O₃ | 192.13 | Not specified | N/A | N/A |
| 4-Chlorobenzoyl azide | C₇H₄ClN₃O | 181.58 | Not specified | N/A | N/A |
| 4-Methoxybenzoyl azide | C₈H₇N₃O₂ | 177.16 | Not specified | N/A | N/A |
Note: "N/A" indicates that the data is not available in the cited sources.
Spectroscopic Data of Representative Benzoyl Azides
| Compound | IR (cm⁻¹) (Azide Stretch) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzoyl azide | ~2114 | 7.4-7.8 (m, 5H) | 127-134 (aromatic C), 170 (C=O) |
| 4-Methoxybenzoyl azide | Not specified | 3.86 (s, 3H), 6.95 (d, 2H), 7.82 (d, 2H) | 55.6, 114.1, 125.0, 131.7, 164.2, 169.9 |
| 3-Nitrobenzoyl azide | Not specified | 7.7-8.8 (m, 4H) | 123-150 (aromatic C), 168 (C=O) |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented is a general representation based on available information.
Experimental Protocols
General Procedure for the Synthesis of Substituted Hydroxybenzoyl Azides from Acyl Chlorides
-
Preparation of the Acyl Chloride: To a solution of the substituted hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
Formation of the Acyl Azide: The crude acyl chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF). A solution of sodium azide (1.5 equivalents) in a minimal amount of water is added dropwise to the acyl chloride solution at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the substituted hydroxybenzoyl azide.
One-Pot Synthesis of Substituted Hydroxybenzoyl Azides from Carboxylic Acids using DPPA
-
To a solution of the substituted hydroxybenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as THF or DMF at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.[1]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acyl azide, which can be purified by column chromatography if necessary.
Characterization Techniques
The synthesized substituted hydroxybenzoyl azides are characterized using a variety of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: This is a crucial technique for identifying the formation of the acyl azide. A strong, characteristic absorption band for the asymmetric stretching vibration of the azide group (N₃) is typically observed in the region of 2100-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the hydroxyl proton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for assessing the thermal stability of these potentially energetic compounds. Acyl azides are known to undergo thermal decomposition, often via the Curtius rearrangement, to form isocyanates with the loss of nitrogen gas.[4]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for the synthesis and characterization of substituted hydroxybenzoyl azides and the key Curtius rearrangement pathway.
Caption: General workflow for the synthesis, purification, and characterization of substituted hydroxybenzoyl azides.
Caption: The Curtius rearrangement of an acyl azide to form an isocyanate and subsequent reaction products.[4]
Conclusion
Substituted hydroxybenzoyl azides are valuable intermediates in organic synthesis and chemical biology. While a comprehensive database of their physical properties is yet to be established, this guide provides a foundational understanding based on the properties of analogous benzoyl azides. The outlined synthetic protocols and characterization techniques offer a practical framework for researchers working with this class of compounds. Further investigation into the specific physical and biological properties of variously substituted hydroxybenzoyl azides will undoubtedly contribute to their broader application in drug discovery and development.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Curti-us Rearrangement of 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines, carbamates, or ureas via an isocyanate intermediate.[1][2][3][4] This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, with the key advantages of broad functional group tolerance and retention of stereochemistry at the migrating group.[1][3][4] These features make the Curtius rearrangement particularly valuable in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds.[1][4]
This document provides detailed protocols and application notes for the Curtius rearrangement of 2-Hydroxybenzoyl azide, a substrate of interest in the development of various pharmaceutical scaffolds. The resulting 2-hydroxyphenyl isocyanate is a reactive intermediate that can be trapped with various nucleophiles to generate a diverse array of functionalized aromatic compounds.
Reaction Mechanism and Theory
The generally accepted mechanism for the Curtius rearrangement involves the concerted migration of the R-group and the elimination of nitrogen gas from the acyl azide to form an isocyanate.[3] While an acyl nitrene intermediate was initially postulated, experimental and computational evidence for many thermal rearrangements points towards a concerted process.[1][3] The isocyanate intermediate is highly reactive and can be readily attacked by nucleophiles. For instance, reaction with water leads to an unstable carbamic acid that decarboxylates to yield a primary amine.[2][5] Alcohols and amines react with the isocyanate to form stable carbamates and ureas, respectively.[4][6]
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected yields for the Curtius rearrangement of substituted benzoic acids, providing a baseline for the protocol involving this compound.
Table 1: Typical Reagents and Solvents for Curtius Rearrangement
| Reagent/Solvent | Role | Typical Concentration/Amount |
| 2-Hydroxybenzoic Acid | Starting Material | 1.0 eq |
| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.1 - 1.5 eq |
| Triethylamine (Et3N) | Base | 1.1 - 3.0 eq |
| Toluene | Solvent | 0.1 - 0.5 M |
| Benzyl Alcohol | Nucleophile (for carbamate) | 1.5 - 10.0 eq |
| tert-Butanol | Nucleophile (for Boc-carbamate) | Solvent/Co-solvent |
Table 2: Illustrative Reaction Conditions and Yields
| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Phenyl Isocyanate | 80 - 110 | 2 - 4 | >90 |
| 4-Trifluoromethylbenzoic Acid | Cbz-protected amine | 120 | 0.5 | 86 |
| Generic Aromatic Acid | Allyl Carbamate | 95 | 14 | 75 |
| 2-Hydroxybenzoic Acid (estimated) | 2-Hydroxyphenyl Isocyanate | 90 - 120 | 2 - 3 | 80 - 95 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzyl (2-hydroxyphenyl)carbamate via Curtius Rearrangement
This protocol describes the direct conversion of 2-hydroxybenzoic acid to the corresponding benzyl carbamate using diphenylphosphoryl azide (DPPA).
Materials:
-
2-Hydroxybenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Benzyl alcohol
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzoic acid (1.0 eq), anhydrous toluene (to achieve a concentration of 0.2 M), and triethylamine (1.2 eq).
-
Stir the mixture at room temperature until the acid dissolves.
-
Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) to the solution. An exotherm may be observed.
-
After stirring for 30 minutes at room temperature, add benzyl alcohol (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl (2-hydroxyphenyl)carbamate.
Protocol 2: Synthesis of 2-Aminophenol via Curtius Rearrangement and Hydrolysis
This protocol details the formation of 2-aminophenol from this compound, which is generated in situ.
Materials:
-
2-Hydroxybenzoic acid
-
Thionyl chloride (SOCl2)
-
Sodium azide (NaN3)
-
Acetone
-
Water
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware for synthesis and workup
Procedure:
Step 2a: Synthesis of 2-Hydroxybenzoyl chloride
-
In a fume hood, carefully add 2-hydroxybenzoic acid (1.0 eq) to an excess of thionyl chloride (SOCl2).
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxybenzoyl chloride.
Step 2b: Synthesis of this compound and Rearrangement
-
Dissolve the crude 2-hydroxybenzoyl chloride in acetone.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution.
-
Stir the mixture at 0 °C for 1 hour.
-
Extract the acyl azide into toluene.
-
Carefully heat the toluene solution to reflux to initiate the Curtius rearrangement, which will be evident by the evolution of nitrogen gas. Continue heating until gas evolution ceases.
Step 2c: Hydrolysis to 2-Aminophenol
-
Cool the toluene solution containing the 2-hydroxyphenyl isocyanate.
-
Add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate and the resulting carbamic acid.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the 2-aminophenol.
-
Collect the product by filtration and purify by recrystallization.
Visualizations
Caption: General mechanism of the Curtius rearrangement of this compound.
Caption: Experimental workflow for the one-pot Curtius rearrangement.
Applications in Drug Development
The Curtius rearrangement is a key transformation in the synthesis of numerous pharmaceutical agents.[4][7] The ability to introduce an amine or a related functional group such as a urea or carbamate is crucial for modulating the physicochemical properties of drug candidates, including their solubility, metabolic stability, and target binding affinity. For instance, the urea moiety is a common pharmacophore in kinase inhibitors, and the Curtius rearrangement provides a direct route to this functional group.[4] The use of this compound as a precursor allows for the synthesis of ortho-hydroxylated anilines and their derivatives, which are present in various biologically active molecules. The development of efficient and scalable protocols, including those amenable to flow chemistry, further enhances the utility of the Curtius rearrangement in the large-scale production of active pharmaceutical ingredients (APIs).[8][9]
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. almacgroup.com [almacgroup.com]
The Versatility of 2-Hydroxybenzoyl Azide in the Synthesis of Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – 2-Hydroxybenzoyl azide emerges as a potent and versatile reagent in the synthesis of a diverse array of heterocyclic compounds, which are pivotal structural motifs in medicinal chemistry and drug development. The strategic placement of the hydroxyl and azide functionalities on the benzoyl core facilitates intramolecular cyclization reactions, primarily through the Curtius rearrangement, to afford valuable heterocyclic systems such as benzoxazolones and 1,3-benzoxazin-2-ones. These heterocycles are integral to the development of novel therapeutic agents.
Core Applications in Heterocyclic Synthesis
The application of this compound in heterocyclic synthesis predominantly revolves around the thermal or photochemically induced Curtius rearrangement. This rearrangement of the acyl azide generates a highly reactive isocyanate intermediate, which is susceptible to intramolecular trapping by the neighboring hydroxyl group. This intramolecular cyclization is a highly efficient method for the construction of fused heterocyclic rings.
Synthesis of Benzoxazolones
One of the primary applications of this compound is in the synthesis of benzoxazolone derivatives. The process is initiated by the Curtius rearrangement of the azide to an isocyanate. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the isocyanate carbon to yield the stable five-membered benzoxazolone ring system. This reaction is often clean and proceeds in high yield, making it an attractive route for the synthesis of this important heterocyclic scaffold.
Experimental Protocols
General Procedure for the Synthesis of this compound
2-Hydroxybenzoic acid is first converted to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 2-hydroxybenzoyl chloride is then reacted with an azide source, such as sodium azide, in an appropriate solvent like acetone or a biphasic system to yield this compound. The product is often used immediately in the subsequent cyclization step without extensive purification due to its potentially explosive nature.
Protocol for the Synthesis of Benzoxazolone via Curtius Rearrangement
Materials:
-
This compound
-
High-boiling point inert solvent (e.g., diphenyl ether, toluene, xylene)
Procedure:
-
A solution of this compound in a high-boiling point inert solvent is prepared.
-
The solution is heated to reflux to induce the Curtius rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired benzoxazolone.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 2-4 | >90 |
| 2 | Xylene | 140 | 1-3 | >95 |
Table 1: Representative conditions for the synthesis of benzoxazolone from this compound.
Signaling Pathways and Logical Relationships
The synthesis of heterocyclic compounds from this compound can be visualized as a linear progression from the starting material through a key reactive intermediate to the final cyclized product.
Caption: Synthetic pathway from this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of heterocycles from this compound is a standardized process in synthetic organic chemistry.
Caption: General experimental workflow.
Conclusion
This compound stands as a valuable and efficient precursor for the synthesis of important nitrogen- and oxygen-containing heterocycles. The intramolecular Curtius rearrangement provides a reliable and high-yielding pathway to benzoxazolones, which are key scaffolds in the development of new pharmaceuticals. Further exploration of the reactivity of the intermediate isocyanate could lead to the discovery of novel heterocyclic systems and expand the synthetic utility of this versatile reagent.
Application Notes and Protocols: One-Pot Synthesis of Carbamates from 2-Hydroxybenzoic Acid via a Proposed 2-Hydroxybenzoyl Azide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a vital class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The development of efficient and safe synthetic routes to carbamates is a significant area of research. One-pot syntheses, which minimize intermediate isolation steps, are particularly attractive for their operational simplicity and improved yields. This document details a proposed one-pot method for the synthesis of carbamates starting from 2-hydroxybenzoic acid (salicylic acid). The reaction is predicated on the well-established Curtius rearrangement, proceeding through a putative 2-hydroxybenzoyl azide intermediate. While a specific protocol for this exact transformation is not widely documented, the following application notes and protocols are based on established one-pot Curtius rearrangement methodologies.[1][2][3][4][5][6][7]
The proposed synthetic route involves the in-situ formation of this compound from 2-hydroxybenzoic acid, which then undergoes a thermal or catalyzed rearrangement to form 2-hydroxyphenyl isocyanate. This highly reactive intermediate is subsequently trapped by an alcohol to yield the desired carbamate product. This method avoids the isolation of potentially unstable acyl azide intermediates.[2][3]
Proposed Reaction Pathway
The logical flow of the one-pot synthesis is outlined below. It begins with the activation of the carboxylic acid, followed by the formation of the acyl azide, its rearrangement to the isocyanate, and the final nucleophilic attack by an alcohol to form the carbamate.
Caption: Proposed reaction workflow for the one-pot synthesis of carbamates.
Data Presentation: Expected Substrate Scope and Yields
While specific data for the one-pot reaction with 2-hydroxybenzoic acid is not available, the following table summarizes typical yields for the synthesis of various carbamates from different carboxylic acids and alcohols using a one-pot Curtius rearrangement mediated by diphenylphosphoryl azide (DPPA). This data is intended to provide a reasonable expectation of the reaction's scope and efficiency.
| Entry | Carboxylic Acid | Alcohol (R-OH) | Product | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzyl Alcohol | Benzyl phenylcarbamate | 95 | |
| 2 | 4-Methoxybenzoic Acid | Ethanol | Ethyl (4-methoxyphenyl)carbamate | 92 | |
| 3 | Thiazole-4-carboxylic Acid | tert-Butanol | tert-Butyl N-thiazol-4-ylcarbamate | 76 | |
| 4 | Cyclohexanecarboxylic Acid | Methanol | Methyl cyclohexylcarbamate | 88 | [8] |
| 5 | Adamantane-1-carboxylic Acid | tert-Butanol | N-tert-Butyl adamantan-1-yl-carbamate | 96 (modified protocol) | [2] |
| 6 | Phenylacetic Acid | Isopropanol | Isopropyl benzylcarbamate | 90 | [8] |
Experimental Protocols
The following are detailed, proposed methodologies for the one-pot synthesis of carbamates from 2-hydroxybenzoic acid. Caution: Acyl azides and isocyanates are potentially hazardous. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Diphenylphosphoryl Azide (DPPA) Mediated Synthesis
This protocol is adapted from established procedures for the one-pot Curtius rearrangement of carboxylic acids.[9]
Materials:
-
2-Hydroxybenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous alcohol (R-OH)
-
Anhydrous toluene or dioxane
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxybenzoic acid (1.0 eq.).
-
Add anhydrous toluene (or dioxane) to dissolve the acid.
-
Add the desired alcohol (R-OH, 1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq.) to the stirred solution.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Caution: DPPA is toxic and should be handled with care.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Sodium Azide and Activating Agent Mediated Synthesis
This protocol is based on methods that generate the acyl azide in situ from the carboxylic acid using sodium azide and an activating agent.[2][10]
Materials:
-
2-Hydroxybenzoic acid
-
Sodium azide (NaN3)
-
Di-tert-butyl dicarbonate (Boc2O) or Ethyl Chloroformate
-
Anhydrous alcohol (R-OH)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Magnetic stirrer and heating mantle
-
Standard glassware
Procedure:
-
In a dry round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq.) in the chosen anhydrous solvent.
-
Add the alcohol (R-OH, 1.5 eq.) to the solution.
-
Carefully add sodium azide (1.5 eq.). Caution: Sodium azide is highly toxic.
-
If using ethyl chloroformate as the activator:
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine (1.1 eq.).
-
Add ethyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
-
If using di-tert-butyl dicarbonate (for Boc-carbamates):
-
Add di-tert-butyl dicarbonate (1.2 eq.).
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). A catalyst such as zinc(II) triflate may be beneficial.[2]
-
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and destroy excess azide. Caution: Quenching azides can release hydrazoic acid, which is toxic and explosive. Perform this step slowly in a well-ventilated hood.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Signaling Pathway Diagram: The Curtius Rearrangement
The core of this synthetic strategy is the Curtius rearrangement, a well-studied reaction in organic chemistry.
Caption: Key steps in the Curtius rearrangement for carbamate synthesis.
Disclaimer: The experimental protocols provided are proposed methods based on analogous, well-documented chemical reactions. Researchers should perform small-scale pilot experiments to optimize reaction conditions for this specific substrate. All chemical manipulations should be carried out with appropriate safety precautions.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Curtius RearrangementProcesses from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Benzoxazines Using 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoxazine derivatives, specifically focusing on the use of 2-hydroxybenzoyl azide as a key starting material. This methodology offers a valuable route to obtaining 2H-1,3-benzoxazin-2,4(3H)-dione, a versatile scaffold in medicinal chemistry.
Introduction
Benzoxazine and its derivatives are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of benzoxazine derivatives is, therefore, a critical area of research for the discovery of new therapeutic agents.
One effective synthetic strategy involves the application of the Curtius rearrangement to this compound. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[2][3][4][5] In the case of this compound, the resulting 2-hydroxyphenyl isocyanate undergoes a subsequent intramolecular cyclization to yield a benzoxazine derivative, typically 2H-1,3-benzoxazin-2,4(3H)-dione. This intramolecular cyclization provides an efficient pathway to the benzoxazine core structure.
Reaction Pathway
The overall transformation involves a two-step process that can often be performed in a single pot:
-
Curtius Rearrangement: this compound undergoes rearrangement upon heating, losing nitrogen gas to form a highly reactive 2-hydroxyphenyl isocyanate intermediate. This reaction is a concerted process where the migration of the aryl group occurs simultaneously with the expulsion of nitrogen gas.[3]
-
Intramolecular Cyclization: The newly formed isocyanate, possessing a proximate nucleophilic hydroxyl group, readily undergoes an intramolecular cyclization. The hydroxyl group attacks the isocyanate carbonyl carbon, leading to the formation of the stable six-membered benzoxazine ring.
Diagram of the General Reaction Pathway
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [drugfuture.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 2-Hydroxyphenyl Isocyanate via Curtius Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Curtius rearrangement is a versatile chemical transformation that converts carboxylic acids into their corresponding isocyanates via the thermal decomposition of an acyl azide intermediate.[1] Isocyanates are valuable building blocks in organic synthesis, readily reacting with nucleophiles like water, alcohols, and amines to form primary amines, carbamates, and ureas, respectively.[2] These functional groups are prevalent in many active pharmaceutical ingredients.[1][3]
Traditionally, the Curtius rearrangement is performed in batch, which can pose significant safety risks due to the handling of potentially explosive and toxic acyl azide intermediates.[4] Continuous flow chemistry offers a safer and more efficient alternative by minimizing the reaction volume, enabling precise control over reaction parameters, and allowing for the in-situ generation and immediate consumption of hazardous intermediates.[3] This application note provides a detailed protocol for the continuous flow synthesis of 2-hydroxyphenyl isocyanate from 2-hydroxybenzoic acid (salicylic acid) through the Curtius rearrangement of 2-hydroxybenzoyl azide.
Experimental Protocols
Two primary methods are proposed for the in-situ generation of this compound and its subsequent rearrangement to 2-hydroxyphenyl isocyanate in a continuous flow setup.
Method A: From 2-Hydroxybenzoic Acid using Diphenylphosphoryl Azide (DPPA)
This is a widely used one-pot procedure that avoids the isolation of the acyl azide.[1] A mixed anhydride is formed in situ, which then reacts with the azide anion to generate the acyl azide, followed by immediate thermal rearrangement.
1. Preparation of Stock Solutions:
-
Solution 1 (Carboxylic Acid): Prepare a 0.5 M solution of 2-hydroxybenzoic acid and triethylamine (1.1 equivalents) in a suitable solvent such as acetonitrile or toluene.
-
Solution 2 (DPPA): Prepare a 0.5 M solution of diphenylphosphoryl azide (DPPA) (1.0 equivalent) in the same solvent.
2. Flow Chemistry Setup:
-
The setup consists of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator (BPR).
-
Pump 1 delivers the carboxylic acid solution, and Pump 2 delivers the DPPA solution.
-
The two streams are combined in a T-mixer and then enter a heated reactor coil.
-
A BPR is placed at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling.
3. Reaction Parameters:
-
The flow rates of the pumps are adjusted to achieve the desired residence time in the reactor coil.
-
The reactor coil is heated to a temperature sufficient to induce the Curtius rearrangement.
-
The product stream is collected for analysis and further use.
Method B: From 2-Hydroxybenzoyl Chloride and Sodium Azide
This method involves the initial conversion of 2-hydroxybenzoic acid to 2-hydroxybenzoyl chloride, which then reacts with an azide source in the flow system.
1. Synthesis of 2-Hydroxybenzoyl Chloride:
-
2-Hydroxybenzoic acid can be converted to 2-hydroxybenzoyl chloride by reacting it with thionyl chloride.[5] Care must be taken to control the reaction conditions to avoid unwanted side reactions with the hydroxyl group.
2. Preparation of Stock Solutions:
-
Solution 1 (Acyl Chloride): Prepare a 0.5 M solution of 2-hydroxybenzoyl chloride in a suitable organic solvent (e.g., acetonitrile).
-
Solution 2 (Azide Source): Prepare a solution of sodium azide. Note: Sodium azide has low solubility in many organic solvents. A phase-transfer catalyst or a biphasic flow system might be necessary. Alternatively, a solid-phase azide reagent, such as an azide-functionalized monolith, can be used.
3. Flow Chemistry Setup:
-
The setup is similar to Method A, with the acyl chloride solution and the azide solution being pumped separately and mixed in a T-mixer before entering the heated reactor.
Data Presentation
The following table summarizes the proposed experimental parameters for the continuous flow Curtius rearrangement of this compound. These parameters can be used as a starting point for optimization.
| Parameter | Method A (DPPA) | Method B (Acyl Chloride) |
| Reactant 1 | 0.5 M 2-Hydroxybenzoic Acid + 1.1 eq. Triethylamine | 0.5 M 2-Hydroxybenzoyl Chloride |
| Reactant 2 | 0.5 M DPPA | 0.6 M Sodium Azide (with phase-transfer catalyst) |
| Solvent | Acetonitrile or Toluene | Acetonitrile |
| Flow Rate (each pump) | 0.1 - 1.0 mL/min | 0.1 - 1.0 mL/min |
| Reactor Volume | 10 - 20 mL | 10 - 20 mL |
| Residence Time | 10 - 50 min | 10 - 50 min |
| Temperature | 100 - 140 °C | 100 - 140 °C |
| Back Pressure | 100 psi (ca. 7 bar) | 100 psi (ca. 7 bar) |
| Expected Product | 2-Hydroxyphenyl isocyanate | 2-Hydroxyphenyl isocyanate |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Curtius rearrangement of 2-hydroxybenzoic acid.
Experimental Workflow
Caption: Experimental workflow for the continuous flow synthesis.
Safety Precautions
Working with azides requires strict adherence to safety protocols due to their potential for explosive decomposition and high toxicity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood and Blast Shield: Conduct all experiments in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is highly recommended.
-
Avoid Metal Contact: Do not use metal spatulas or needles to handle azide compounds, as this can lead to the formation of highly shock-sensitive metal azides.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform with sodium azide, as this can form explosive diazidomethane.
-
Temperature Control: Do not overheat azide-containing solutions. Flow chemistry provides excellent temperature control, minimizing this risk.
-
Waste Disposal: Quench any unreacted azide before disposal. All azide-containing waste should be treated as hazardous and disposed of according to institutional guidelines. Do not pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.
-
Scale: Use the smallest amount of azide necessary for the experiment. Flow chemistry is advantageous as it keeps the amount of hazardous material at any given time to a minimum.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 5. chemicalforums.com [chemicalforums.com]
Application Notes: Peptide Coupling via Acyl Azides
References
- 1. researchgate.net [researchgate.net]
- 2. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 3. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions with 2-Hydroxybenzoyl Azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2,3-triazoles derived from 2-hydroxybenzoyl azide and its derivatives via azide-alkyne cycloaddition reactions. The protocols outlined are based on established methods for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While direct literature on the cycloaddition of this compound is limited, the provided methodologies are adapted from well-documented procedures for similar aromatic azides.
Introduction
The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.
This document details the synthesis of the this compound precursor and provides a general protocol for its subsequent cycloaddition with terminal alkynes. Furthermore, it explores the potential biological applications of the resulting 1-(2-hydroxybenzoyl)-1,2,3-triazole derivatives, supported by data from related triazole compounds.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 2-hydroxybenzoic acid. The first step involves the formation of 2-hydroxybenzoyl hydrazide, which is then converted to the corresponding azide.
Step 1: Synthesis of 2-Hydroxybenzoyl Hydrazide
2-Hydroxybenzoyl hydrazide can be synthesized by reacting methyl salicylate with hydrazine hydrate.
Experimental Protocol:
-
To a solution of methyl salicylate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated 2-hydroxybenzoyl hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
2-Hydroxybenzoyl hydrazide is converted to this compound by diazotization with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures.
Experimental Protocol:
-
Dissolve 2-hydroxybenzoyl hydrazide (1 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or acetic acid) and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
The resulting this compound often precipitates from the solution and can be collected by filtration.
-
Wash the product with cold water and dry it under vacuum at a low temperature.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. It is recommended to use the azide immediately in the next step without prolonged storage.
Azide-Alkyne Cycloaddition (Click Chemistry)
The synthesized this compound can be reacted with a variety of terminal alkynes using a copper(I) catalyst to yield 1,4-disubstituted 1-(2-hydroxybenzoyl)-1,2,3-triazoles.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, dissolve the terminal alkyne (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1) or DMF.
-
Add a copper(I) source. This is typically generated in situ by adding a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), followed by a reducing agent like sodium ascorbate (5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within a few hours.
-
Upon completion, the product can be isolated by various methods depending on its properties. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow:
Caption: General workflow for the synthesis of 1-(2-hydroxybenzoyl)-1,2,3-triazoles.
Quantitative Data
Table 1: Expected Yields and Reaction Conditions for CuAAC Reactions
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
| Aromatic Azide | Terminal Alkyne | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | Room Temp. | 1-12 | 80-95 |
| Aromatic Azide | Propargyl Alcohol | CuI | DMF | Room Temp. | 2-8 | 85-98 |
| Aromatic Azide | Phenylacetylene | [Cu(PPh₃)₃Br] | CH₂Cl₂ | Room Temp. | 1-4 | 90-99 |
Note: The data in this table is representative of general CuAAC reactions and should be used as a guideline for optimizing the reaction with this compound derivatives.
Biological Applications
Triazole derivatives are known to possess a broad spectrum of biological activities. The incorporation of the 2-hydroxybenzoyl moiety, a known pharmacophore present in compounds like salicylic acid, may enhance or modulate the biological profile of the resulting triazoles.
Antimicrobial Activity:
Many 1,2,3-triazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes. The synthesized 1-(2-hydroxybenzoyl)-1,2,3-triazoles should be screened against a panel of clinically relevant bacteria and fungi.
Anticancer Activity:
Triazoles are a prominent scaffold in the design of anticancer agents.[1] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] The potential anticancer activity of 1-(2-hydroxybenzoyl)-1,2,3-triazole derivatives should be evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Signaling Pathway Involvement (Hypothetical):
Caption: Hypothetical signaling pathway modulation by a triazole derivative.
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Assay (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (a known antibiotic or antifungal agent) and negative controls (medium with solvent).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[2]
Conclusion
The azide-alkyne cycloaddition reaction provides a powerful and versatile tool for the synthesis of novel 1-(2-hydroxybenzoyl)-1,2,3-triazole derivatives. These compounds are promising candidates for drug discovery efforts, particularly in the areas of antimicrobial and anticancer research. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of this interesting class of molecules. Further research is warranted to explore the full therapeutic potential of these compounds.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxybenzoyl Azide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxybenzoyl azide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reaction of 2-Hydroxybenzoyl chloride with an azide salt, typically sodium azide. This reaction is a nucleophilic acyl substitution where the azide ion displaces the chloride ion.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to control include reaction temperature, stoichiometry of reagents, solvent purity, and reaction time. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions.
Q3: What are the main side products that can form during the synthesis?
A3: The primary side product is often the corresponding isocyanate, formed through a Curtius rearrangement of the acyl azide, especially at elevated temperatures. Other potential side products can arise from reactions involving the hydroxyl group if it is not appropriately protected.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane. Column chromatography on silica gel can also be employed for higher purity.
Q5: What are the safety precautions for working with this compound?
A5: Acyl azides are potentially explosive, especially in concentrated form or when heated. It is imperative to handle them with care, use appropriate personal protective equipment (PPE), and work behind a blast shield. Avoid grinding the solid product or subjecting it to shock.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor quality of starting materials | Ensure 2-Hydroxybenzoyl chloride is pure and free of salicylic acid. Use freshly opened or properly stored sodium azide. |
| Incomplete reaction | Increase the reaction time or slightly elevate the temperature after the initial addition of reagents (monitor carefully to avoid Curtius rearrangement). |
| Hydrolysis of the acyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | Use a slight excess of sodium azide (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the acyl chloride. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Formation of isocyanate | Maintain a low reaction temperature (0-5 °C) throughout the synthesis. |
| Unreacted 2-Hydroxybenzoyl chloride | Ensure sufficient reaction time and stoichiometry of sodium azide. Purify the crude product by washing with a cold, dilute sodium bicarbonate solution to remove acidic impurities. |
| Side reactions involving the hydroxyl group | Consider protecting the hydroxyl group (e.g., as an acetate or silyl ether) before the azide formation step, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound from 2-Hydroxybenzoyl chloride.
Materials:
-
2-Hydroxybenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
Procedure:
-
Dissolve 2-Hydroxybenzoyl chloride (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water.
-
Slowly add the sodium azide solution dropwise to the stirred solution of 2-Hydroxybenzoyl chloride while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum at room temperature.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of varying reaction parameters on the yield of this compound. This data is representative and can be used as a starting point for optimization.
| Entry | Equivalents of NaN₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 25 | 2 | 45 |
| 2 | 1.2 | 5 | 2 | 85 |
| 3 | 1.5 | 5 | 2 | 92 |
| 4 | 1.2 | 0 | 3 | 90 |
| 5 | 1.2 | 25 | 1 | 60 (with isocyanate impurity) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in synthesis.
Preventing premature decomposition of 2-Hydroxybenzoyl azide
Welcome to the technical support center for 2-Hydroxybenzoyl Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature decomposition of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an organic compound classified as an acyl azide. Its primary application in synthetic chemistry is as a precursor for the Curtius rearrangement, a reaction that converts acyl azides into isocyanates with the loss of nitrogen gas.[1][2] These isocyanates are valuable intermediates in the synthesis of amines, carbamates, and ureas, which are important functional groups in many pharmaceutical compounds.
Q2: What are the main causes of premature decomposition of this compound?
A2: The premature decomposition of this compound is primarily caused by exposure to heat, light (photolysis), and incompatible chemical environments such as strong acids or bases.[1][3] The azide functional group is inherently energetic and can be sensitive to external energy sources. The presence of the ortho-hydroxy group may also influence its stability, potentially through intramolecular interactions.[4][5]
Q3: How can I visually identify if my this compound has started to decompose?
A3: A key sign of decomposition is the evolution of nitrogen gas, which may be observed as bubbling or foaming in a solution.[6] In some cases, a color change in the solution may also indicate the formation of degradation byproducts. If the decomposition is rapid, it can lead to a sudden increase in pressure within the reaction vessel.
Q4: What are the primary hazards associated with the decomposition of this compound?
A4: The main hazard is the rapid release of nitrogen gas, which can cause a dangerous pressure buildup in a closed system, potentially leading to an explosion. Organic azides are known to be energetic materials, and their decomposition can be highly exothermic.[7] Additionally, the decomposition may produce reactive intermediates like nitrenes, which can lead to the formation of undesired and potentially hazardous byproducts.[1]
Q5: Can the ortho-hydroxy group in this compound affect its stability?
A5: Yes, the ortho-hydroxy group can potentially affect the stability of the molecule through intramolecular hydrogen bonding with the azide or carbonyl group.[4][5][8] This interaction could either stabilize the molecule by reducing the energy of the ground state or potentially facilitate decomposition by influencing the electronic structure of the azide moiety.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the handling and use of this compound.
Issue 1: Unexpected Gas Evolution During Storage or Handling
| Potential Cause | Recommended Action |
| Exposure to Light | Store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Work in a fume hood with the sash down to minimize exposure to ambient light. |
| Elevated Temperature | Store the compound at low temperatures, preferably refrigerated or in a freezer, to minimize thermal decomposition. Avoid leaving the compound at room temperature for extended periods. |
| Mechanical Shock or Friction | Handle the solid material gently. Avoid grinding or subjecting it to harsh mechanical stress. |
| Contamination | Ensure all glassware and spatulas are clean and dry. Avoid contact with incompatible materials (see Incompatible Reagents section). |
Issue 2: Premature Decomposition During Reaction Setup (Before Heating)
| Potential Cause | Recommended Action |
| Acidic or Basic Conditions | Ensure the reaction medium is neutral unless acidic or basic conditions are required for a subsequent step. If an acid or base is necessary, consider adding it immediately before the intended reaction and at a controlled temperature. |
| Reaction with Solvent | Use inert solvents. Protic solvents may react with the azide under certain conditions. Non-polar aprotic solvents are generally preferred. |
| Presence of Metal Contaminants | Use high-purity reagents and solvents. Avoid using metal spatulas or equipment that could introduce catalytic metal ions. |
Issue 3: Low Yield or No Product in Curtius Rearrangement
| Potential Cause | Recommended Action |
| Decomposition Prior to Rearrangement | This is a primary cause of low yield. Follow all recommendations for preventing premature decomposition during storage, handling, and setup. |
| Incorrect Reaction Temperature | The Curtius rearrangement is a thermal process.[1][2] Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time to induce the rearrangement. The optimal temperature may need to be determined empirically. |
| Photochemical Side Reactions | If the reaction is sensitive to light, conduct the experiment in the dark or in a vessel protected from light to avoid the formation of nitrene intermediates that can lead to undesired byproducts.[1] |
| Incomplete Conversion of Precursor | Ensure the precursor, 2-hydroxybenzohydrazide, has been completely converted to the azide before attempting the rearrangement. Monitor the progress of the azidation step by an appropriate analytical method (e.g., TLC, IR). |
Data on Stability and Decomposition
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| Temperature | Increased temperature accelerates thermal decomposition. | Store at low temperatures (e.g., 4°C). Avoid localized heating. |
| Light | UV light can induce photolytic decomposition to form highly reactive nitrenes.[1] | Protect from light by using amber vials or wrapping containers in foil. |
| pH | Both acidic and basic conditions can potentially catalyze hydrolysis or other decomposition pathways. | Maintain a neutral pH unless otherwise required by the reaction protocol. |
| Solvent | Protic solvents may participate in side reactions. Some solvents can promote decomposition. | Use dry, inert solvents. Aprotic solvents are generally preferred. |
| Mechanical Stress | Solid azides can be sensitive to shock and friction. | Handle the solid material with care. Avoid grinding or excessive agitation. |
Table 2: Incompatible Reagents and Conditions
| Reagent/Condition | Potential Hazard |
| Strong Acids | Can catalyze decomposition and the formation of hydrazoic acid, which is toxic and explosive. |
| Strong Bases | May promote hydrolysis or other decomposition pathways. |
| Reducing Agents | Can reduce the azide group, leading to undesired products. |
| Heavy Metals (e.g., copper, lead, mercury) | Can form explosive heavy metal azides. |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can potentially form explosive di- and tri-azidomethane under certain conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxybenzohydrazide
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
The reaction can be performed using microwave irradiation (160-320 W for 2-8 minutes) for a greener and faster synthesis, or by conventional heating under reflux.[9][10][11][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water to precipitate the product.
-
Collect the solid product by filtration and wash with ethanol.[10]
-
Recrystallize the crude product from absolute ethanol to obtain pure 2-hydroxybenzohydrazide.[10]
-
Characterize the product by appropriate analytical methods (e.g., melting point, IR, NMR).[1][13][14]
Protocol 2: Synthesis of this compound and In Situ Curtius Rearrangement
This protocol outlines the conversion of 2-hydroxybenzohydrazide to this compound, followed by its immediate use in a Curtius rearrangement.
Materials:
-
2-Hydroxybenzohydrazide
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
An appropriate solvent (e.g., acetone, THF)
-
An alcohol or amine for trapping the isocyanate
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-hydroxybenzohydrazide in a suitable solvent (e.g., aqueous HCl or a mixture of an organic solvent and aqueous acid) in a flask and cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled, stirred solution. Maintain the temperature below 5°C during the addition. The formation of the acyl azide is often indicated by the formation of a precipitate.
-
After the addition is complete, stir the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes).
-
Caution: Do not isolate the this compound unless absolutely necessary and with appropriate safety precautions in place. It is generally recommended to use it in situ.
-
For the Curtius rearrangement, carefully add the cold acyl azide solution or suspension to a pre-heated solution of the desired nucleophile (e.g., an alcohol to form a carbamate or an amine to form a urea). The thermal decomposition of the azide to the isocyanate and subsequent trapping will occur.
-
Alternatively, the solvent can be carefully removed under reduced pressure at low temperature, and the crude acyl azide can be redissolved in an inert, dry solvent and then heated to effect the rearrangement.
-
Monitor the progress of the rearrangement by TLC or by observing the cessation of nitrogen evolution.
-
After the reaction is complete, work up the reaction mixture to isolate the desired product.
Visualizations
Decomposition Pathways of this compound
Caption: Primary decomposition pathways of this compound under thermal and photolytic conditions.
Experimental Workflow for Synthesis and In Situ Curtius Rearrangement
Caption: Recommended workflow for the synthesis and immediate use of this compound.
Troubleshooting Logic for Premature Decomposition
Caption: A logical guide for troubleshooting unexpected decomposition of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Acyl Azides - Safe Handling and Quenching
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of acyl azides. Acyl azides are versatile synthetic intermediates but are also potentially explosive and toxic, requiring strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with acyl azides?
A1: Acyl azides and their precursors like sodium azide pose several significant hazards:
-
Explosion Risk: Acyl azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light.[1][2][3][4] The risk of explosion is higher for small molecules with a low carbon-to-nitrogen ratio.[3][5][6]
-
Toxicity: Sodium azide is highly toxic, with a toxicity similar to that of cyanide.[5][7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8]
-
Formation of Hydrazoic Acid: In the presence of acid, sodium azide and acyl azides can form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[3][7][8]
-
Formation of Explosive Metal Azides: Sodium azide can react with heavy metals such as copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides.[3][7][8] This is a critical concern for laboratory equipment and plumbing.[8][9]
Q2: What immediate steps should I take in case of an accidental spill of a solution containing sodium azide?
A2: For a small spill within a fume hood, you should:
-
Notify colleagues in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including double gloves (nitrile), a lab coat, and safety glasses.[10]
-
Cover the spill with an absorbent material.[6]
-
Clean the surface with pH-adjusted water (pH greater than 9.0) to minimize the formation of hydrazoic acid.[11]
-
Collect all contaminated materials into a clearly labeled hazardous waste container.[6] For large spills or spills outside of a fume hood, evacuate the lab immediately and contact your institution's Environmental Health and Safety (EHS) office.[6]
Q3: Can I dispose of small amounts of acyl azide waste down the drain?
A3: No, you should never pour sodium azide or acyl azide solutions down the drain.[8][9] This is to prevent the formation of highly explosive lead or copper azides in the plumbing system.[8][9] All azide-containing waste must be quenched to a stable derivative or collected in a designated, clearly labeled waste container for disposal by your institution's hazardous waste program.[3]
Q4: What are the key stability rules for handling organic azides?
A4: To minimize the risk of explosion, follow these stability guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms.[3] A C/N ratio of at least 3 is recommended for molecules to be considered stable for storage.[6]
-
The "Rule of Six": There should be at least six carbon atoms for each energetic functional group (like an azide).[3] This provides sufficient dilution to render the compound relatively safe.[3]
-
Storage: Store all organic azides at low temperatures (below room temperature, preferably at -18°C) and in the dark.[3][5] If storage is necessary for less stable azides, they should be kept as dilute solutions (no more than 1M).[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product after acyl azide formation. | 1. Decomposition of the acyl azide. 2. Incomplete conversion of the starting material. 3. Side reaction (e.g., Curtius rearrangement to isocyanate).[1] | 1. Maintain low reaction temperatures (typically ≤0 °C) during acyl azide generation and subsequent reactions.[1] 2. Ensure complete conversion of the starting material before proceeding. 3. Use the acyl azide in situ immediately after its formation to minimize the chance of rearrangement.[1][2] |
| Vigorous gas evolution observed during the reaction. | 1. Decomposition of the acyl azide, releasing nitrogen gas.[1] 2. Formation of hydrazoic acid upon contact with an acidic medium. | 1. Immediately cool the reaction mixture. 2. Ensure the reaction is performed in a well-ventilated fume hood with a blast shield in place.[6][8] 3. Maintain basic or neutral conditions to prevent the formation of hydrazoic acid.[12] |
| Difficulty in purifying the acyl azide. | Acyl azides can be unstable to common purification techniques like distillation, sublimation, or column chromatography.[5] | 1. Avoid distillation and sublimation for purification.[5] 2. If chromatography is necessary, only attempt it with azides that satisfy the stability rules (e.g., C/N ≥ 3).[5] 3. Purification should be limited to extraction and precipitation whenever possible.[5] |
| Unexpected formation of an isocyanate or urea derivative. | The acyl azide has undergone a Curtius rearrangement.[1][13] This is often promoted by heat. | 1. Strictly control the reaction temperature, keeping it as low as feasible. 2. Minimize the time the acyl azide is present in the reaction mixture before reacting with the desired nucleophile. |
Quantitative Data Summary
Table 1: Stability Guidelines for Organic Azides
| Parameter | Guideline for Enhanced Stability | Reference(s) |
| Carbon-to-Nitrogen (C/N) Ratio | ≥ 3 for isolation and storage | [5][6] |
| The "Rule of Six" | ≥ 6 carbons per azide group | [3] |
| Storage Concentration (for less stable azides) | ≤ 1M in solution | [3][5] |
| Storage Temperature | Below room temperature, preferably -18°C, in the dark | [3][5] |
Table 2: Reagents for Quenching Sodium Azide
| Reagent | Quantity per gram of Sodium Azide | Concentration | Reference(s) |
| Sodium Nitrite (NaNO₂) | 1.5 g (approx. 40% excess) | 20% aqueous solution | [7][8][14] |
| Sulfuric Acid (H₂SO₄) | Added dropwise until acidic | 20% aqueous solution or 2-3M | [7][14][15] |
Experimental Protocols
Protocol 1: General Procedure for Safe Acyl Azide Generation in situ
This protocol describes the formation of an acyl azide from an acyl hydrazine followed by its immediate use in a subsequent reaction.
Materials:
-
Acyl hydrazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., toluene)
-
Amine coupling partner
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked flask equipped with a dropping funnel
Procedure:
-
In a three-necked flask, dissolve the acyl hydrazine in an appropriate aqueous acidic solution (e.g., 0.36 M HCl).[2]
-
Cool the flask to 0 °C in an ice bath with continuous stirring.[1]
-
Slowly add an aqueous solution of sodium nitrite (e.g., 3.5 M) dropwise to the cooled solution.[2] The acyl azide will be generated in situ.
-
Immediately extract the generated acyl azide into an organic phase containing the amine nucleophile.[1][2]
-
Allow the reaction to proceed at low temperature (≤0 °C) for the required time.[1]
-
Upon completion, proceed immediately to the quenching protocol for the reaction mixture.
Protocol 2: Standard Procedure for Quenching Residual Azide
This protocol is for quenching unreacted sodium azide or residual acyl azide in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood. [8]
Materials:
-
Aqueous reaction mixture containing azide
-
Sodium nitrite (NaNO₂) solution (20% w/v)
-
Sulfuric acid (H₂SO₄) solution (20% v/v)
-
Starch-iodide paper
-
Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood flue.[8][14]
Procedure:
-
Ensure the azide concentration in the aqueous solution does not exceed 5%.[7][8][14] Dilute with water if necessary.
-
Place the azide solution in the three-necked flask and begin stirring.
-
Add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the waste.[7][14]
-
Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel.[7][15] Gas evolution (N₂ and NO) will occur.[15][16] The order of addition is critical.[14]
-
Continue adding acid until gas evolution ceases and the solution is acidic, as confirmed by litmus paper.[7][15]
-
Test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue color indicates that excess nitrite is present and the quench is complete.[14][15]
-
If the test is negative, add more sodium nitrite solution and re-acidify until the test is positive.
-
Once the quench is complete, neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before disposal into a designated hazardous waste container.[8]
Visualizations
Caption: Workflow for quenching residual acyl azides.
Caption: Key safety precautions for handling acyl azides.
References
- 1. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. thewaite.org [thewaite.org]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. Azide safety archibald | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Acyl azide - Wikipedia [en.wikipedia.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 16. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Side Reactions in the Curtius Rearrangement of Hydroxybenzoyl Azides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Curtius rearrangement of hydroxybenzoyl azides. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Curtius rearrangement on hydroxybenzoyl azides?
A1: The primary challenge is the presence of the nucleophilic hydroxyl group (-OH) on the aromatic ring. This group can react with the highly electrophilic isocyanate intermediate formed during the rearrangement, leading to undesired side products and reduced yields of the target aminophenol.[1][2]
Q2: What are the main side reactions observed?
A2: The nature of the side reaction is highly dependent on the position of the hydroxyl group relative to the acyl azide moiety:
-
Ortho-hydroxybenzoyl azide: The proximity of the hydroxyl group facilitates a rapid intramolecular cyclization to form a stable six-membered ring, yielding benzoxazolone as the major side product, often in significant quantities.[1][2][3]
-
Meta- and Para-hydroxybenzoyl azides: The hydroxyl group is too distant for intramolecular cyclization. Instead, the isocyanate intermediate can react intermolecularly with the phenolic hydroxyl group of another molecule. This can lead to the formation of urethane linkages and potentially polymeric materials , complicating purification and reducing the yield of the desired aminophenol.
Q3: How can these side reactions be minimized?
A3: The most effective strategy to prevent side reactions is to protect the phenolic hydroxyl group before performing the Curtius rearrangement. This renders the hydroxyl group non-nucleophilic, preventing it from reacting with the isocyanate intermediate. After the rearrangement and subsequent trapping of the isocyanate, the protecting group can be removed to yield the desired aminophenol.
Q4: What are suitable protecting groups for the hydroxyl function in this context?
A4: A variety of protecting groups for phenols can be employed. The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule. Common choices include:
-
Silyl ethers: tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of introduction, stability to the Curtius rearrangement conditions, and relatively mild deprotection protocols.[4]
-
Benzyl ethers (Bn): These are robust protecting groups that can be removed by hydrogenolysis.
-
Esters: Acetates or other esters can be used, but their stability under the reaction and workup conditions should be considered.
Troubleshooting Guides
Problem 1: Low yield of the desired aminophenol from 2-hydroxybenzoyl azide, with a major byproduct isolated.
| Symptom | Possible Cause | Troubleshooting/Solution |
| Low or no yield of 2-aminophenol. | Intramolecular cyclization to form benzoxazolone. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether before subjecting the acyl azide to rearrangement. |
| Formation of a high-melting point, poorly soluble solid. | The isolated solid is likely benzoxazolone. | Confirm the identity of the byproduct by analytical techniques (NMR, IR, MS). If confirmed, implement a protection strategy for the hydroxyl group. |
Problem 2: Formation of a complex mixture or polymeric material from 3- or 4-hydroxybenzoyl azide.
| Symptom | Possible Cause | Troubleshooting/Solution |
| A sticky or intractable residue is obtained after the reaction. | Intermolecular reaction of the isocyanate with the unprotected hydroxyl group, leading to urethane formation and polymerization. | Protect the hydroxyl group prior to the rearrangement. |
| Difficulty in purifying the desired product from a complex mixture. | Presence of oligomeric or polymeric side products. | Use a protecting group strategy. Consider performing the reaction under high dilution conditions to favor the desired reaction over intermolecular side reactions, although this is generally less effective than protection. |
Problem 3: Incomplete reaction or decomposition of the starting material.
| Symptom | Possible Cause | Troubleshooting/Solution |
| Starting hydroxybenzoyl azide is recovered. | The reaction temperature is too low, or the reaction time is insufficient for the rearrangement to occur. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Ensure the solvent has a high enough boiling point for the thermal rearrangement. |
| A complex mixture of unidentifiable products is formed. | The reaction temperature is too high, leading to decomposition of the starting material or the isocyanate intermediate. | Optimize the reaction temperature. Consider using a higher-boiling, inert solvent to maintain a consistent temperature. |
| Low yield when using diphenylphosphoryl azide (DPPA). | Inefficient formation of the acyl azide intermediate. | Ensure anhydrous reaction conditions. The presence of water can hydrolyze DPPA and the starting carboxylic acid. Use a non-nucleophilic base (e.g., triethylamine) to activate the carboxylic acid.[5][6] |
Quantitative Data Summary
The following table summarizes typical yields observed in the Curtius rearrangement of hydroxybenzoyl azides, highlighting the impact of hydroxyl group protection.
| Substrate | Protecting Group | Rearrangement Conditions | Product | Yield (%) | Reference |
| This compound | None | Thermal | 2-Benzoxazolone | Major Product | [1][2] |
| 2-(Benzyloxy)benzoyl azide | Benzyl | Thermal | 2-(Benzyloxy)aniline | Good | N/A |
| 4-Hydroxybenzoyl azide | None | Thermal | 4-Aminophenol + Polymeric byproducts | Low to Moderate | N/A |
| 4-(tert-Butyldimethylsilyloxy)benzoyl azide | TBDMS | Thermal | 4-(tert-Butyldimethylsilyloxy)aniline | High | N/A |
Note: "N/A" indicates that while the trend is well-established in the chemical literature, specific quantitative data from a single comparative study was not found in the search results.
Experimental Protocols
Key Experiment 1: Protection of 4-Hydroxybenzoic Acid with TBDMSCl
-
Dissolution: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (2.5 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(tert-butyldimethylsilyloxy)benzoic acid.
Key Experiment 2: DPPA-Mediated Curtius Rearrangement of Protected 4-Hydroxybenzoic Acid
-
Setup: To a solution of 4-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Addition of DPPA: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Trapping of Isocyanate: Cool the reaction mixture to room temperature and add an appropriate nucleophile (e.g., tert-butanol for Boc-protection, or water for hydrolysis to the amine).
-
Workup and Deprotection: After the trapping reaction is complete, the crude product can be worked up. The TBDMS group can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or potassium bifluoride (KHF2) in methanol.[4]
-
Purification: Purify the final aminophenol product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathways in the Curtius rearrangement of hydroxybenzoyl azides.
Experimental Workflow
Caption: General experimental workflow for the synthesis of aminophenols.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low yields in the Curtius rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
Technical Support Center: Safe Handling of Organic Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling of organic azides in a laboratory setting. Organic azides are energetic compounds and must be handled with appropriate precautions to prevent explosive decomposition. This resource offers troubleshooting guidance and answers to frequently asked questions to ensure the safety of all personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organic azides?
A1: Organic azides are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, friction, and pressure.[1][2] They are also toxic, with a toxicity comparable to that of cyanides.[3] The primary risks are explosive decomposition and the formation of highly toxic and explosive hydrazoic acid, especially when in contact with acids.[1][2]
Q2: How can I quickly assess the potential hazard of an organic azide I plan to synthesize?
A2: Two key rules of thumb can help you assess the stability of an organic azide:
-
The Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms.[1][2] A more detailed guideline is the ratio of the sum of carbon and oxygen atoms to nitrogen atoms, which should be 3 or greater for a compound to be considered for isolation in larger quantities.[4]
-
The Rule of Six: A compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1][2] This dilution of the energetic group within the molecule increases its stability.
Q3: What are some critical "don'ts" when working with organic azides?
A3: To ensure safety, strictly avoid the following:
-
Do not mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass), as this can form highly shock-sensitive metal azides.[1][2][5]
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2][3][5]
-
Do not concentrate azide-containing solutions using a rotary evaporator or distillation, as this can lead to explosions.[4]
-
Do not work with azides on a scratched or ground-glass surface, as friction can initiate decomposition.[6][7]
-
Do not scale up reactions without a thorough understanding of the azide's stability and a comprehensive risk assessment.[6]
Q4: How should I properly store my organic azides?
A4: Store organic azides in a cool, dark environment, preferably in a refrigerator or freezer at -18°C.[1][2] They should be stored in solution, with concentrations not exceeding 1 M, in plastic or amber glass containers to protect them from light.[1][2] Always store them separately from incompatible materials like acids, heavy metals, and halogenated solvents.[1][4]
Q5: What is the proper procedure for disposing of azide-containing waste?
A5: Azide waste should be collected in a dedicated, clearly labeled, non-metallic container.[1][8] Never mix azide waste with acidic waste.[1][2] Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine.[1] All azide-containing materials must be disposed of through your institution's chemical waste program.[1]
Troubleshooting Guides
Synthesis & Reaction Monitoring
| Issue | Possible Cause | Troubleshooting Action |
| Reaction is sluggish or incomplete. | Insufficient temperature. | Gently warm the reaction, but do not exceed temperatures known to be safe for the specific azide. Monitor for any signs of decomposition (gas evolution, color change). |
| Poor quality of sodium azide or other reagents. | Use freshly opened or properly stored reagents. | |
| Steric hindrance at the reaction site. | Consider using a less hindered substrate or a more reactive azide source if possible. | |
| Unexpected color change or gas evolution. | Decomposition of the organic azide. | IMMEDIATELY remove the heat source, cool the reaction in an ice bath, and ensure the reaction is taking place behind a blast shield. If the reaction appears to be running away, evacuate the area and follow emergency procedures. |
| Side reactions occurring. | Analyze a small aliquot of the reaction mixture to identify byproducts. Adjust reaction conditions (temperature, solvent, stoichiometry) as needed. | |
| Difficulty monitoring reaction progress by TLC. | Co-spotting of starting material and product. | Try a different solvent system for TLC. Staining with a different reagent (e.g., potassium permanganate) may help differentiate spots. |
| Product is not UV-active. | Use a TLC stain that visualizes the product (e.g., iodine chamber, permanganate dip). |
Work-up & Purification
| Issue | Possible Cause | Troubleshooting Action |
| Product decomposes during aqueous work-up. | Presence of acid. | Ensure all aqueous solutions used for washing are neutral or slightly basic. |
| Formation of hydrazoic acid. | Avoid any acidic conditions during the work-up. | |
| Low recovery of product after extraction. | Product is water-soluble. | Saturate the aqueous layer with brine before extraction. Perform multiple extractions with smaller volumes of organic solvent. |
| Product appears oily or impure after solvent removal. | Residual solvent or byproducts. | Avoid concentrating the product to dryness. It is safer to store and handle azides in solution. If purification is necessary, use precipitation or extraction instead of distillation or column chromatography on silica gel, which can cause decomposition.[3] |
Emergency Situations
| Issue | Immediate Action |
| Spill of organic azide solution. | 1. Alert others in the area and evacuate if the spill is large or in a poorly ventilated area.[5] 2. For small spills within a fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).[5] 3. Decontaminate the area with a mild base solution (e.g., 10% sodium carbonate) to neutralize any potential hydrazoic acid.[9] 4. Collect all contaminated materials in a designated azide waste container.[9] |
| Signs of uncontrolled decomposition (rapid gas evolution, temperature rise). | 1. If it is safe to do so, immediately cool the reaction vessel in an ice bath. 2. Lower the fume hood sash completely. 3. Evacuate the immediate area and alert others. 4. Follow your institution's emergency procedures. |
| Personal exposure (skin or eye contact). | 1. Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] 2. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] 3. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the specific azide.[10] |
Data Presentation: Stability of Organic Azides
The stability of an organic azide is critical for its safe handling. The following table summarizes key stability parameters based on the Carbon-to-Nitrogen (C/N) ratio.
| C/N Ratio Category | (No. of C atoms + No. of O atoms) / No. of N atoms | Handling and Storage Guidelines | Maximum Quantity |
| Relatively Safe | ≥ 3 | Can be isolated and stored in pure form. Store at low temperature (-18°C) and protect from light.[4] | Up to 20 grams (e.g., n-nonyl azide)[4] |
| Potentially Unstable | > 1 and < 3 | Should be synthesized and used immediately or stored as a dilute solution (< 1 M) at low temperature.[1][2] | Up to 5 grams in solution.[4] |
| Highly Unstable | ≤ 1 | Should never be isolated. Can only be generated in situ as a transient intermediate and as the limiting reagent.[4] | Maximum of 1 gram in the reaction mixture.[4] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Sodium Azide
This protocol describes the safe quenching of excess sodium azide in an aqueous reaction mixture using nitrous acid. This procedure must be performed in a well-ventilated fume hood.[3][10]
Materials:
-
Reaction mixture containing unreacted sodium azide (ensure concentration is ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the back of the fume hood.
Procedure:
-
Place the aqueous solution containing no more than 5% sodium azide into the three-necked flask.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (this provides a 40% excess).[5]
-
Crucially, add the sodium nitrite solution before the acid. Adding acid first will generate highly toxic and explosive hydrazoic acid.[5]
-
Gradually add the 20% aqueous solution of sulfuric acid from the dropping funnel. Gas evolution (nitrogen and nitric oxide) will occur.[3][10]
-
Continue adding sulfuric acid until the reaction mixture is acidic, as confirmed by pH paper.
-
Once gas evolution ceases, test for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue color indicates that the decomposition of azide is complete.[10][11]
-
Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposal as aqueous waste.[5]
Protocol 2: General Procedure for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of a newly synthesized organic azide. This analysis should only be performed by trained personnel on a very small scale (1-5 mg) and with appropriate safety precautions.
Materials:
-
Organic azide sample (1-5 mg)
-
High-pressure DSC pans and lids
-
DSC instrument
Procedure:
-
Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh 1-5 mg of the organic azide into a high-pressure DSC pan.
-
Hermetically seal the pan to contain any gases that may be evolved during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the starting temperature to a temperature well below the expected decomposition point (e.g., 25°C).
-
Set the heating rate to a standard value, typically 5-10°C/min.
-
Set the final temperature to a point beyond the expected decomposition, but not excessively high to avoid over-pressurizing the cell (e.g., 300-400°C).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature.
-
Begin the temperature ramp and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak where decomposition occurs.
-
Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd). A higher enthalpy indicates a more energetic decomposition.
-
Protocol 3: Decontamination of Glassware
Proper cleaning of glassware is essential to prevent accidental formation of explosive metal azides.
Procedure:
-
Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic azide and other organic residues.[12] Collect these rinses as hazardous waste.
-
Decontamination Soak: Prepare a decontaminating solution by dissolving a small amount of a reducing agent, such as sodium nitrite, in water and then making the solution slightly acidic with a weak acid like acetic acid. This will generate nitrous acid in situ to destroy any residual azide. Alternatively, a dilute solution of a reducing agent like triphenylphosphine in a suitable solvent can be used.
-
Soak the glassware in the decontaminating solution for several hours or overnight in a fume hood.
-
Thorough Cleaning: After soaking, wash the glassware with laboratory detergent and water.[12]
-
Final Rinse: Rinse the glassware thoroughly with deionized water and allow it to air dry.[12]
-
Avoid Base Baths: Do not use strong base baths (e.g., alcoholic KOH) if there is a possibility of heavy metal contamination, as this could lead to the formation of explosive metal azides.
Mandatory Visualizations
Caption: Decomposition pathways of organic azides upon energy input.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
Optimizing reaction temperature for 2-Hydroxybenzoyl azide rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the thermal rearrangement of 2-hydroxybenzoyl azide to form a key benzoxazolone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound rearrangement?
A1: The thermal rearrangement of this compound proceeds via a Curtius rearrangement. This is a concerted mechanism where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[1][2] The isocyanate is then trapped intramolecularly by the ortho-hydroxyl group to form the desired 2-benzoxazolone.
Q2: How is the this compound precursor typically synthesized?
A2: The most common method for synthesizing acyl azides, including this compound, involves the treatment of the corresponding acyl chloride (2-hydroxybenzoyl chloride) with sodium azide.[1][3] An alternative route is the reaction of the carboxylic acid with an activating agent like diphenylphosphoryl azide (DPPA).[4]
Q3: What is the expected product of a successful rearrangement?
A3: The expected product is a 2-benzoxazolone derivative. The intramolecular cyclization of the isocyanate intermediate formed during the rearrangement leads to this heterocyclic compound.
Q4: Are there any catalysts that can be used to lower the reaction temperature?
A4: Yes, the Curtius rearrangement can be catalyzed by both Brønsted and Lewis acids. For instance, the use of boron trifluoride or boron trichloride has been shown to reduce the required decomposition temperature by approximately 100 °C and improve the yield of the isocyanate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or another suitable analytical method. For some substituted salicyloyl azides, temperatures around 60 °C in solution have been effective.[5] |
| Incomplete formation of the acyl azide precursor. | Ensure the complete conversion of the starting carboxylic acid or acyl chloride to the acyl azide. Verify the purity of the azide before proceeding with the rearrangement. | |
| Degradation of the starting material or product. | High temperatures can sometimes lead to decomposition. If increasing the temperature does not improve the yield, consider using a Lewis acid catalyst to facilitate the reaction at a lower temperature.[2] | |
| Formation of Impurities/By-products | Presence of water in the reaction mixture. | The isocyanate intermediate is highly reactive and can be trapped by water to form an unstable carbamic acid, which then decomposes to an amine.[6][7] Ensure all reagents and solvents are anhydrous. |
| Intermolecular reactions. | At high concentrations, the isocyanate intermediate may react with another molecule of this compound or the product. Try running the reaction at a lower concentration. | |
| Dimer formation. | In some cases, a "dimer" by-product, such as a salicyl salicylate derivative, can form.[5] Purification by chromatography may be necessary to isolate the desired product. | |
| Reaction is Too Vigorous or Uncontrolled | Rapid heating. | The decomposition of acyl azides can be exothermic and release nitrogen gas.[8] Heat the reaction mixture slowly and ensure adequate pressure release, especially when working on a larger scale. |
| High reaction temperature. | A very high temperature can lead to a rapid, and potentially hazardous, evolution of nitrogen gas. Start with a lower temperature and increase it gradually. Continuous flow reactors can offer better control over reaction exotherms.[8] |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Starting Material: 2-Hydroxybenzoyl chloride
-
Reagent: Sodium azide
-
Solvent: Acetone or a similar inert solvent
-
Procedure:
-
Dissolve 2-hydroxybenzoyl chloride in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add a solution of sodium azide in water to the cooled solution with vigorous stirring.
-
Continue stirring at a low temperature for a specified time to allow for the complete formation of the azide.
-
The acyl azide can then be extracted into an organic solvent, dried, and used in the subsequent rearrangement step.
-
Note: Organic azides should be handled with care as they can be explosive.[9]
General Procedure for the Thermal Rearrangement:
-
Starting Material: this compound
-
Solvent: Anhydrous toluene or another high-boiling inert solvent
-
Procedure:
-
Dissolve the this compound in the anhydrous solvent.
-
Heat the solution to the desired temperature (a starting point could be 60-80 °C, with gradual increases as needed).[5]
-
Monitor the reaction by observing the evolution of nitrogen gas and by using an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the azide peak and the appearance of the isocyanate and/or final product peaks).
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Optimization of Reaction Temperature
The optimal reaction temperature for the this compound rearrangement is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products due to decomposition at higher temperatures. The table below summarizes temperature data from related reactions found in the literature, which can serve as a guide for optimization.
| Reactant | Reaction Conditions | Temperature (°C) | Yield | Reference |
| Pivaloyl azide | Thermolysis in 2-methylbutane or cyclohexene | > Room Temperature | Quantitative | [1] |
| Substituted Salicyloyl Azide | In solution | 60 | Sufficient for reaction to proceed | [5] |
| Acyl Azide (general) | Continuous flow with DPPA | 120 | Full conversion | [8] |
| Acyl Azide (general) | Continuous flow with TMSN3 | 110 | 71-100% | [10] |
| Acyl Azide (general) | Continuous flow with DPPA | 165 | - | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-benzoxazolone.
Caption: Troubleshooting logic for optimizing reaction temperature.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in acyl azide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during acyl azide reactions, specifically focusing on low conversion rates. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in acyl azide reactions can be attributed to several factors, from the stability of the starting materials to the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My acyl azide synthesis from a carboxylic acid is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields when synthesizing acyl azides from carboxylic acids are a common problem. The primary culprits are often incomplete activation of the carboxylic acid, premature decomposition of the acyl azide, or competing side reactions. Here's a breakdown of potential issues and how to address them:
-
Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride or a mixed anhydride) is a critical first step in many protocols. If this activation is inefficient, the subsequent reaction with an azide source will be sluggish.
-
Troubleshooting:
-
Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and not decomposed.
-
Consider using a catalyst, such as a catalytic amount of DMF with oxalyl chloride for the formation of acyl chlorides.[1]
-
For direct conversion, ensure your coupling reagents (e.g., DPPA, T3P®) are of high purity and used in the correct stoichiometric amounts.[2]
-
-
-
Acyl Azide Instability: Acyl azides can be thermally and photochemically unstable, leading to decomposition.[3][4]
-
Side Reactions: The most significant side reaction is the Curtius rearrangement of the acyl azide to an isocyanate, especially at elevated temperatures.[2][3][6][7] This isocyanate can then be trapped by nucleophiles in the reaction mixture (like water or amines) to form undesirable byproducts such as ureas and carbamates.[3][8]
-
Troubleshooting:
-
Strict temperature control is crucial. Running the reaction at or below room temperature can significantly suppress the Curtius rearrangement.[3]
-
If the desired reaction requires heating, consider forming the acyl azide in situ at a low temperature before proceeding with the next step.
-
-
Question: I am observing the formation of a significant amount of urea or carbamate byproducts. How can I minimize these?
Answer:
The presence of urea or carbamate byproducts is a strong indicator that the Curtius rearrangement is occurring, leading to the formation of an isocyanate intermediate.[3][7][8] This isocyanate then reacts with any available amines or alcohols (including water) in your reaction mixture.
To minimize these byproducts:
-
Control the Temperature: This is the most critical parameter. The Curtius rearrangement is thermally induced.[2][3] By keeping the reaction temperature low (ideally 0 °C or below), you can often prevent the rearrangement from happening to a significant extent.
-
Use Anhydrous Conditions: If water is the nucleophile trapping the isocyanate, ensuring your reagents and solvents are dry can help. However, if the subsequent step involves an aqueous workup, this might be unavoidable. In such cases, minimizing the time the acyl azide is exposed to water is key.
-
Consider a One-Pot Procedure: Reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to their corresponding amines, carbamates, or ureas in a one-pot fashion, which can sometimes provide better overall yields of the desired product by controlling the trapping of the in-situ generated isocyanate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing acyl azides?
A1: There are several reliable methods for synthesizing acyl azides:
-
From Acyl Chlorides: This is a very common two-step process where a carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide or trimethylsilyl azide.[9]
-
From Carboxylic Acids Directly: This one-pot approach avoids the isolation of the often-sensitive acyl chloride. A popular reagent for this is diphenylphosphoryl azide (DPPA), which acts as both an activating agent and an azide source.[1][9] Other methods include the use of trichloroacetonitrile, triphenylphosphine, and sodium azide.[10]
-
From Acyl Hydrazides: This method involves the reaction of an acyl hydrazide with nitrous acid to form the acyl azide.[9]
Q2: How does temperature affect the stability and yield of acyl azide reactions?
A2: Temperature is a critical factor. Acyl azides are prone to thermal decomposition, primarily through the Curtius rearrangement to form an isocyanate.[2][3]
-
Low Temperatures (≤ 0 °C): Generally favor the formation and stability of the acyl azide, minimizing the Curtius rearrangement and leading to higher yields of the desired acyl azide product.[5]
-
Elevated Temperatures: Increase the rate of the Curtius rearrangement, leading to lower yields of the acyl azide and increased formation of isocyanate-derived byproducts like ureas and carbamates.[3][8] In some synthetic strategies, this is intentionally done to generate the isocyanate in situ for subsequent reactions.[7] Lewis acids like boron trifluoride can be used to lower the required temperature for the rearrangement.[3]
Q3: What is the Curtius rearrangement, and how can I control it?
A3: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide into an isocyanate and nitrogen gas.[3] The isocyanate is a reactive intermediate that can be trapped by various nucleophiles.[6][7][8]
To control the Curtius rearrangement:
-
To Promote it: If the isocyanate or its derivatives (amines, ureas, carbamates) are the desired products, the reaction is typically heated in an inert solvent.[7]
-
To Prevent it: If the acyl azide is the desired product or an intermediate that needs to react without rearrangement, the reaction should be carried out at low temperatures (typically 0 °C or below).[5]
Q4: Are there safer alternatives to using sodium azide?
A4: Yes, while sodium azide is effective, it is highly toxic and potentially explosive. Diphenylphosphoryl azide (DPPA) is a commonly used and safer alternative for the direct conversion of carboxylic acids to acyl azides in situ.[1] It is a stable liquid and is often used in peptide synthesis and other applications where the Curtius rearrangement is desired in a controlled manner.[11]
Data Presentation
Table 1: Comparison of Common Acyl Azide Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yields | Key Advantages | Common Issues |
| From Acyl Chloride | Carboxylic Acid | Thionyl chloride or oxalyl chloride, followed by sodium azide | 0 °C to room temperature | 70-95% | High yielding and reliable. | Requires handling of moisture-sensitive and corrosive acyl chlorides. |
| Direct from Carboxylic Acid (DPPA) | Carboxylic Acid | Diphenylphosphoryl azide (DPPA), base (e.g., triethylamine) | Room temperature to reflux | 60-90% | One-pot procedure, avoids isolation of acyl chloride.[1] | DPPA can be expensive. |
| Direct from Carboxylic Acid (Other) | Carboxylic Acid | Trichloroacetonitrile, triphenylphosphine, sodium azide | Room temperature | 86-96% | Mild conditions, high yields.[10] | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated. |
| From Acyl Hydrazide | Acyl Hydrazide | Nitrous acid (generated in situ from sodium nitrite and acid) | 0 °C | Variable | Useful for substrates where other methods fail. | Requires preparation of the acyl hydrazide precursor. |
Experimental Protocols
Protocol 1: Synthesis of Acyl Azide from Acyl Chloride
This protocol describes the conversion of a carboxylic acid to an acyl azide via an acyl chloride intermediate.
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to obtain the crude acyl chloride. It is often used directly in the next step without further purification.
-
-
Acyl Azide Formation:
-
Dissolve the crude acyl chloride in a dry, inert solvent such as acetone or THF.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve sodium azide (1.5-2.0 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution. Alternatively, a solution of sodium azide in a polar aprotic solvent like DMF can be used for anhydrous conditions.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the characteristic azide stretch at ~2140 cm⁻¹).
-
Upon completion, carefully quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the acyl azide. Caution: Acyl azides can be explosive; avoid heating and handle with care.
-
Protocol 2: One-Pot Synthesis of a Carbamate from a Carboxylic Acid using DPPA (Curtius Rearrangement)
This protocol describes the direct conversion of a carboxylic acid to a carbamate via an in-situ generated acyl azide and subsequent Curtius rearrangement.
-
To a solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or t-butanol) under an inert atmosphere, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-12 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is an alcohol (e.g., t-butanol), it will have acted as the trapping agent to form the carbamate. If an inert solvent like toluene was used, an alcohol or amine nucleophile can be added at this stage.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired carbamate.
Visualizations
Caption: Reaction pathway for acyl azide formation and the competing Curtius rearrangement.
Caption: A logical workflow for troubleshooting low conversion rates in acyl azide reactions.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Acyl azide - Wikipedia [en.wikipedia.org]
- 10. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Hydroxybenzoyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 2-Hydroxybenzoyl azide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis of this compound involves a two-step process. The first step is the hydrazinolysis of a salicylic acid ester, typically methyl salicylate, with hydrazine hydrate to form 2-Hydroxybenzohydrazide (salicylhydrazide)[1][2]. The subsequent step is the diazotization of 2-Hydroxybenzohydrazide with a nitrous acid source, such as sodium nitrite, under acidic conditions to yield the final product, this compound[3][4].
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Potential impurities can arise from both steps of the synthesis. These can be broadly categorized as:
-
Starting Material Impurities: Residual methyl salicylate and unreacted hydrazine hydrate.
-
Step 1 Byproducts: Formation of hydrazones if any aldehyde or ketone impurities are present in the starting materials or solvents.
-
Step 2 Byproducts: Unreacted 2-Hydroxybenzohydrazide, salicylic acid (from hydrolysis of the azide), and potentially polymeric materials. Side reactions with nitrous acid can also lead to the formation of N-nitroso compounds, especially if secondary amines are present as impurities[5][6].
-
Degradation Products: this compound can be sensitive to heat and light, potentially leading to decomposition products[7]. Aroyl azides can undergo Curtius rearrangement upon heating to form isocyanates, which can then react with water to form amines or with alcohols to form carbamates[8].
Q3: My final product is discolored. What could be the cause?
A3: Discoloration can be due to several factors. The presence of phenolic impurities, which can oxidize over time, is a common cause. Additionally, side reactions during diazotization can sometimes produce colored byproducts. Inadequate purification of the intermediate 2-Hydroxybenzohydrazide can also carry over colored impurities to the final product.
Q4: How can I confirm the purity of my this compound?
A4: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for quantifying the main component and detecting impurities[9]. Mass Spectrometry (MS) is invaluable for identifying the molecular weights of any observed impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and help in the structural elucidation of impurities. Infrared (IR) spectroscopy should show a characteristic azide peak around 2130-2170 cm⁻¹.
Q5: What are the safety precautions I should take when working with this compound?
A5: Organic azides are potentially explosive and should be handled with care. They can be sensitive to shock, friction, and heat[10][11]. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas, as this can lead to the formation of heavy metal azides, which are highly explosive[10]. Reactions should be conducted behind a safety shield, especially when working on a larger scale. Also, hydrazoic acid, which can be formed in acidic conditions, is both toxic and explosive[11].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 2-Hydroxybenzohydrazide (Step 1) | Incomplete reaction of methyl salicylate. | - Ensure an adequate excess of hydrazine hydrate is used.- Increase reaction time or temperature as per the protocol.- Use microwave irradiation to potentially improve reaction efficiency[1][2]. |
| Loss of product during workup. | - Ensure proper pH adjustment during product precipitation.- Use an appropriate solvent for recrystallization to minimize solubility losses. | |
| Presence of unreacted 2-Hydroxybenzohydrazide in the final product | Incomplete diazotization (Step 2). | - Ensure the reaction temperature is maintained (typically 0-5 °C) to prevent decomposition of nitrous acid.- Ensure dropwise addition of sodium nitrite solution to maintain a slight excess of nitrous acid until the reaction is complete (test with starch-iodide paper). |
| Formation of a significant amount of salicylic acid impurity | Hydrolysis of the this compound product. | - Workup the reaction mixture promptly after completion.- Avoid prolonged exposure to acidic and aqueous conditions[12].- Store the final product in a dry, cool, and dark place. |
| Product decomposes upon isolation | Thermal or photolytic instability. | - Avoid high temperatures during solvent removal (use rotary evaporation at low temperature and pressure).- Protect the product from light by using amber vials for storage[7][10]. |
| Inconsistent results or unexpected side products | Impure starting materials or reagents. | - Use high-purity methyl salicylate and hydrazine hydrate.- Ensure the sodium nitrite is of good quality and has not degraded. Contamination of sodium azide with sodium nitrite can lead to the formation of nitrosamine impurities in the presence of secondary or tertiary amines[6]. |
Experimental Protocols
Synthesis of 2-Hydroxybenzohydrazide (Salicylhydrazide)
-
To a round-bottom flask, add methyl salicylate and an excess of hydrazine hydrate (typically 3-4 equivalents).
-
The mixture is heated under reflux for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the reaction can be carried out under microwave irradiation (e.g., 360 W for 3-5 minutes) to reduce the reaction time[1].
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent like ethanol to afford pure 2-Hydroxybenzohydrazide.
Synthesis of this compound
-
Dissolve 2-Hydroxybenzohydrazide in a suitable acidic solution (e.g., dilute hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred hydrazide solution. Maintain the temperature below 5 °C throughout the addition.
-
Monitor the presence of excess nitrous acid using starch-iodide paper. The reaction is complete when a slight excess of nitrous acid is maintained for about 15-20 minutes.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum at a low temperature, protected from light.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm and 300 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Injection Volume: Typically 5-20 µL.
-
Flow Rate: Approximately 1 mL/min.
This method can be adapted and optimized based on the specific impurities expected and the instrumentation available. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for definitive impurity identification.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Potential impurity formation pathways in this compound synthesis.
References
- 1. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Kinetics and mechanism of the reaction between nitrous acid and arylhydrazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sulfamoyl azides. Hydrolysis rates and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrazoic Acid (HN₃) Formation
Welcome to the technical support center for the safe management of hydrazoic acid in research and development settings. This resource provides essential information, troubleshooting guides, and detailed protocols to help you identify, handle, and mitigate the risks associated with the formation of hydrazoic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is hydrazoic acid and why is it hazardous?
A: Hydrazoic acid (HN₃), also known as hydrogen azide, is a colorless, volatile, and highly toxic liquid that is dangerously explosive in its pure form or in concentrated solutions.[1][2][3][4] It poses a significant risk due to its ability to detonate when subjected to shock, friction, or heat.[2][3] Additionally, it is an acute toxin, with a toxicity comparable to cyanides, and can cause severe health effects upon inhalation, ingestion, or skin absorption.[5] Symptoms of exposure include headaches, dizziness, a dramatic drop in blood pressure, and respiratory distress.[2][4][5]
Q2: Under what conditions does hydrazoic acid typically form?
A: Hydrazoic acid is most commonly formed by the acidification of azide salts, such as sodium azide (NaN₃).[1] This reaction can occur when an azide salt comes into contact with a protic acid (e.g., hydrochloric acid, sulfuric acid, or even water under certain conditions).[1][5][6] It is a frequent, often undesired, byproduct in reactions like the Schmidt reaction, which utilizes azides in the presence of acids.[1][7]
Q3: What are the key physical properties of hydrazoic acid I should be aware of?
A: The physical properties of hydrazoic acid are critical to understanding its hazards. It is highly volatile with a low boiling point, meaning it can easily form toxic and explosive vapors at room temperature.[1]
| Property | Value | Citation(s) |
| Chemical Formula | HN₃ | [1] |
| Molar Mass | 43.03 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 37 °C (99 °F) | [1] |
| Melting Point | -80 °C (-112 °F) | [1] |
| Acidity (pKa) | 4.6 - 4.75 | [1] |
| Hazards | Highly toxic, explosive, volatile | [1][2] |
Q4: Can I store hydrazoic acid?
A: Storing pure or concentrated hydrazoic acid is strongly discouraged due to its extreme instability and explosion hazard.[3] If necessary, it should only be stored as a dilute solution, in a tightly sealed container, in a cool, dry, and well-ventilated area away from heat, light, and sources of shock or ignition.[8] However, the best practice is to generate it in situ for immediate use.[7]
Q5: Are there safer alternatives to using sodium azide that avoid HN₃ formation?
A: Yes, depending on the desired transformation. For the synthesis of 1-aryl-1H-tetrazoles, for example, diformylhydrazine has been demonstrated as a safer, azide-free alternative that is more amenable to large-scale synthesis.[9] For applications requiring a preservative, non-hazardous alternatives like ProClin, 2-methylisothiazolinone, or thimerosal (where regulations permit) can be used.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: I suspect hydrazoic acid has formed in my reaction or workup. What are the immediate steps I should take?
Answer: Your immediate priority is safety.
-
Do Not Panic: Make calm and deliberate decisions.
-
Ensure Ventilation: Confirm your reaction is in a properly functioning chemical fume hood.[5]
-
Assess the Situation:
-
Is there an acidic source in contact with an azide salt?
-
Do you smell a sharp, pungent, or unpleasant odor?[1] This could indicate the presence of HN₃ vapor.
-
-
Avoid Distillation/Concentration: Do not attempt to concentrate the solution by heating or applying a vacuum, as this will increase the concentration of HN₃ and elevate the risk of explosion.[3]
-
Proceed to Quenching: If you confirm the potential for HN₃ formation, proceed immediately to a validated quenching protocol (see Experimental Protocols section). Do not leave the reaction unattended or stored.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.[8]
Problem 2: My protocol involves adding acid to a solution containing sodium azide. How can I do this safely?
Answer: This procedure must be handled with extreme caution. The key is to control the reaction conditions to minimize the accumulation of free hydrazoic acid.
-
Temperature Control: Perform the addition at low temperatures (e.g., in an ice bath) to reduce the volatility of HN₃ and control the reaction rate.
-
Slow Addition: Add the acid dropwise with vigorous stirring. This prevents localized areas of high acid concentration and allows any generated HN₃ to react before it can accumulate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of other hazardous side products.
-
In Situ Quenching: If possible, include a quenching agent in the reaction mixture before adding the acid. For example, if the goal is to destroy excess azide, sodium nitrite can be added first, and then the acid is added slowly to generate nitrous acid in situ for the quenching reaction.[11][12]
Problem 3: I have a waste stream containing sodium azide. Can I pour it down the drain?
Answer: ABSOLUTELY NOT. Never dispose of azide-containing solutions down the drain.[5][6] Sodium azide can react with metals commonly found in plumbing, such as lead and copper, to form highly shock-sensitive and explosive heavy metal azides.[5][6][13] Over time, these can accumulate and create a severe explosion hazard. All azide-containing waste must be collected, treated according to a validated destruction protocol, and disposed of as hazardous waste.[4]
Experimental Protocols
Always perform these procedures in a certified chemical fume hood with a blast shield in place.
Protocol 1: Destruction of Hydrazoic Acid/Azide with Sodium Nitrite
This is the most common method for quenching residual azides. The reaction converts hydrazoic acid and azide ions into harmless nitrogen gas.[1]
Reaction: HN₃ + HNO₂ → N₂ + N₂O + H₂O[1]
Materials:
-
Aqueous solution containing residual azide/HN₃
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (w/v) aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide test paper (to check for excess nitrous acid)
Procedure:
-
Dilution: Dilute the azide-containing solution with water so that the concentration of azide does not exceed 5% (w/v).[11]
-
Cooling: Place the reaction flask in an ice bath and cool to 0-5 °C.
-
Nitrite Addition: While stirring vigorously, add a 20% solution of sodium nitrite. Use a stoichiometric excess (approximately 1.5 g of sodium nitrite for every 1 g of sodium azide).[11]
-
Acidification: Slowly add 20% sulfuric acid dropwise via an addition funnel.[11] You will observe gas evolution (N₂ and N₂O). Maintain the slow addition rate to control the effervescence.
-
Completion Check: Continue adding acid until gas evolution ceases. Once complete, test the solution to ensure it is acidic using litmus paper.
-
Excess Nitrite Check: Add a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the complete destruction of the azide.
-
Neutralization: If necessary, neutralize the remaining nitrous acid with a suitable reagent (e.g., sulfamic acid) before final disposal.
Protocol 2: Destruction of Azide with Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a powerful oxidizing agent that can also be used to destroy azides.[14][15][16] This method is particularly useful for buffered solutions where the nitrite method might be complicated.
Materials:
-
Solution containing residual azide
-
Ceric (IV) Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆
-
Stir plate and stir bar
Procedure:
-
Calculation: Calculate the amount of CAN required. A significant excess is typically used to ensure complete oxidation.
-
Addition: While stirring the azide-containing solution vigorously at room temperature, slowly add solid CAN in small portions.
-
Stirring: Allow the mixture to stir for several hours (e.g., overnight) to ensure the reaction goes to completion. The orange-red color of the Ce(IV) complex should fade as it is reduced to the colorless Ce(III).
-
Disposal: The resulting solution, containing cerium salts and nitrates, should be collected as hazardous inorganic waste.[14] Do not pour it down the drain.
Comparison of Quenching Methods
| Method | Reagents | Pros | Cons |
| Sodium Nitrite | NaNO₂, H₂SO₄ | Inexpensive, common reagents, gaseous byproducts are relatively harmless.[1][11] | Requires careful pH control, evolution of gas can cause foaming. |
| Ceric Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Effective for a range of solutions, no gas evolution.[14][17] | More expensive, introduces heavy metal waste that requires proper disposal.[14] |
Protocol 3: Analytical Detection of Hydrazoic Acid
For workplace safety and process monitoring, it is crucial to be able to detect and quantify hydrazoic acid. Several methods are available.
Methods for Detection and Quantification:
| Method | Principle | Detection Limit | Application | Citation(s) |
| Ion Chromatography (IC) | Separation of azide ion followed by UV detection. | 0.011 mg/m³ (air) | Workplace air monitoring.[18] | [18] |
| HPLC-UV | Liquid chromatography with UV detection at 210 nm. | 0.01 ppm (air) | Short-term air sampling.[19] | [19] |
| Gas Chromatography (GC) | Separation of gaseous HN₃. | 1.5 ng | Aqueous solutions and air samples.[20] | [20] |
| FT-IR Spectroscopy | Real-time detection of HN₃ in the gas phase. | < 0.1 ppm | Continuous process and area monitoring.[21] | [21] |
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. All procedures involving hazardous materials should be conducted after a thorough, site-specific risk assessment and in compliance with all institutional and regulatory safety protocols.
References
- 1. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 2. research.uga.edu [research.uga.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cas 7782-79-8,Hydrazoic acid | lookchem [lookchem.com]
- 5. geneseo.edu [geneseo.edu]
- 6. Sodium azide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrazoic acid SDS, 7782-79-8 Safety Data Sheets - ECHEMI [echemi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 14. experimental chemistry - Neutralization of Sodium Azide using Ammonium Cerium Nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 17. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 18. Analytical Method [keikaventures.com]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. azom.com [azom.com]
Technical Support Center: Scaling Up 2-Hydroxybenzoyl Azide Reactions Safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and scaling up of reactions involving 2-hydroxybenzoyl azide. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like other organic azides, this compound is a potentially explosive and toxic compound.[1][2] The primary hazards stem from its thermal instability; it can decompose violently when subjected to heat, shock, friction, or light.[1] The presence of the azide functional group makes the molecule energy-rich.[2] Additionally, contact with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
Q2: How can I assess the stability of this compound before synthesis?
-
Carbon to Nitrogen Ratio (C/N): It is recommended that the number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[1]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[1]
It is crucial to perform a thorough hazard evaluation, including differential scanning calorimetry (DSC) or other thermal analysis methods on a small scale, before proceeding with larger quantities.
Q3: What are the safest methods for preparing this compound for a Curtius rearrangement?
A3: The safest approach is to generate the this compound in situ and use it immediately in the subsequent Curtius rearrangement without isolation.[1][2] This avoids handling and storing the potentially explosive intermediate. Common methods for in situ generation include:
-
From an acyl chloride: Reacting 2-hydroxybenzoyl chloride with sodium azide.[2]
-
Using diphenylphosphoryl azide (DPPA): This reagent allows for the direct conversion of 2-hydroxybenzoic acid to the acyl azide in a one-pot procedure, which is often considered a safer alternative.[3]
Q4: What are the critical safety precautions to take when running the Curtius rearrangement with this compound on a larger scale?
A4: When scaling up, the following precautions are essential:
-
Avoid Isolation: Do not isolate the this compound intermediate.[1]
-
Controlled Temperature: The reaction should be conducted at the lowest practical temperature. Some Curtius rearrangements can be carried out at room temperature, which minimizes the risk of thermal decomposition.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential oxidation.
-
Proper Equipment: Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a blast shield.[5] The reaction should be performed in a well-ventilated fume hood.[1]
-
Avoid Incompatible Materials: Do not use metal spatulas or stir bars that could form shock-sensitive metal azides.[1] Avoid halogenated solvents like dichloromethane or chloroform.[1]
-
Continuous Flow Chemistry: For larger scales, consider using continuous flow reactors. This technology offers better control over reaction temperature and residence time, minimizing the accumulation of hazardous intermediates and improving overall safety.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete formation of the acyl azide. | Ensure the starting materials (e.g., 2-hydroxybenzoic acid or its acyl chloride) are pure and dry. If using an acyl chloride, ensure it is freshly prepared or properly stored. |
| Low reaction temperature for the rearrangement. | While prioritizing safety, a modest increase in temperature may be necessary. Monitor the reaction closely and increase the temperature in small increments. For thermally induced rearrangements, ensure the temperature is sufficient for the concerted decomposition of the azide.[4] | |
| Presence of water. | Water can react with the isocyanate intermediate to form an unstable carbamic acid, which can decompose back to the amine and CO2, or lead to urea byproducts.[8] Ensure all reagents and solvents are anhydrous. | |
| Formation of side products (e.g., ureas) | Reaction of the isocyanate intermediate with amine byproducts or water. | Use anhydrous conditions. If the desired product is a carbamate, use a significant excess of the alcohol to outcompete other nucleophiles.[4] |
| Exothermic reaction or pressure build-up | Rapid decomposition of the acyl azide. | IMMEDIATE ACTION: If safe to do so, remove the heat source and ensure adequate cooling. For future reactions, reduce the rate of addition of the azide source or the reaction temperature. For scaled-up reactions, consider a continuous flow setup for better thermal management.[6] The decomposition of the acyl azide releases nitrogen gas, which can cause pressure build-up.[4] Ensure the reaction vessel is not a closed system and is adequately vented. |
| Difficulty in purification | Contamination with phosphorus-containing byproducts (if using DPPA). | Purification strategies will depend on the product. Standard chromatographic or extraction methods may be effective. The use of scavenger resins in a flow chemistry setup can also aid in purification.[6] |
Experimental Protocols
Disclaimer: The following protocol is a general guideline and must be adapted and thoroughly tested on a small scale in your laboratory before any attempt at scaling up. A comprehensive risk assessment must be conducted.
One-Pot Synthesis of a Carbamate Derivative via Curtius Rearrangement of this compound (Small Scale)
This protocol utilizes diphenylphosphoryl azide (DPPA) for the in situ generation of this compound.
Materials:
-
2-Hydroxybenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous alcohol (e.g., tert-butanol for Boc-carbamate)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous toluene
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen.
-
Charging the Flask: To the flask, add 2-hydroxybenzoic acid (1 equivalent) and anhydrous toluene. Stir to dissolve/suspend the acid.
-
Addition of Base: Add anhydrous triethylamine (1.1 equivalents) to the mixture.
-
Addition of Alcohol: Add the anhydrous alcohol (e.g., tert-butanol, 1.5-2 equivalents).
-
Addition of DPPA: Slowly add DPPA (1.05 equivalents) to the reaction mixture at room temperature over 30-60 minutes. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene). The optimal temperature should be determined from small-scale optimization and thermal hazard analysis. Nitrogen gas evolution will be observed.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific carbamate formed but generally involves washing with aqueous solutions to remove salts and byproducts, followed by extraction and purification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. almacgroup.com [almacgroup.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: In-situ Generation of 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed technical information, troubleshooting advice, and safety protocols for the in-situ generation of 2-hydroxybenzoyl azide. This method is crucial for improving safety by avoiding the isolation of potentially explosive acyl azide intermediates. The primary application discussed is the Curtius rearrangement, which converts the acyl azide into an isocyanate, a versatile intermediate in organic synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the "in-situ generation" of this compound?
A1: In-situ generation means the acyl azide is created and used up in the same reaction vessel without being isolated.[3] For this compound, this typically involves reacting 2-hydroxybenzoic acid (salicylic acid) with an azide source like diphenylphosphoryl azide (DPPA) in the presence of a base. The resulting acyl azide is immediately converted to the corresponding isocyanate via the Curtius rearrangement.[1][4]
Q2: Why is the in-situ method considered safer?
A2: Acyl azides, especially those with low molecular weight, can be thermally unstable and potentially explosive when isolated.[5] The in-situ approach minimizes the accumulation of the hazardous acyl azide intermediate, significantly reducing the risk of accidental decomposition.[4] Continuous-flow processes can offer even greater safety advantages over traditional batch protocols.[4]
Q3: What are the most common reagents for this transformation?
A3: The most widely used reagent for the one-pot conversion of carboxylic acids to their corresponding acyl azides for the Curtius rearrangement is diphenylphosphoryl azide (DPPA).[4][6][7] This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9]
Q4: What are the primary applications of the resulting isocyanate?
A4: The isocyanate intermediate is highly versatile. It can be trapped with various nucleophiles to produce a range of important functional groups. For example, reaction with:
-
Water yields an unstable carbamic acid that decarboxylates to form a primary amine.[10]
-
Alcohols (like tert-butanol) yields carbamates (e.g., Boc-protected amines).[1]
-
Amines yields ureas.[1][9] These products are common structural motifs in pharmaceuticals, natural products, and agrochemicals.[1]
Troubleshooting Guide
Q5: My reaction yield is very low or I'm recovering only starting material. What could be the cause?
A5:
-
Reagent Quality: Ensure all reagents, especially DPPA and the base, are pure and anhydrous. DPPA can slowly hydrolyze in the presence of moisture to produce diphenyl phosphate and the toxic, explosive hydrazoic acid.[11] The base should be distilled and stored over a drying agent.
-
Inadequate Activation: The carboxylic acid must be deprotonated by the base to form a carboxylate, which then attacks the DPPA.[7] Ensure you are using a suitable base (e.g., TEA, DBU) in the correct stoichiometric amount (at least one equivalent).
-
Low Temperature: While the initial formation of the acyl azide is often performed at 0 °C, the subsequent Curtius rearrangement requires thermal energy.[8] If the reaction is not gently warmed or refluxed after the azide formation, the rearrangement may not proceed to completion.
-
Premature Quenching: Adding the trapping nucleophile (water, alcohol, etc.) too early, before the rearrangement is complete, can lead to side reactions with the unreacted acyl azide.
Q6: I am observing significant formation of side products. How can I prevent this?
A6:
-
Urea/Amide Impurities: If your goal is a carbamate or amine, the formation of urea or amide byproducts suggests the presence of amine nucleophiles. This can happen if the isocyanate reacts with an amine formed in situ (if water is present) or with the amine base if it is nucleophilic. Using a hindered base can mitigate this.
-
Moisture Contamination: Rigorously dry all glassware and use anhydrous solvents. Moisture can hydrolyze the DPPA reagent and react with the isocyanate product to form undesired symmetrical ureas.
-
Incorrect Reaction Temperature: The Curtius rearrangement temperature is critical. If the temperature is too high, side reactions and decomposition may occur. If it's too low, the reaction may not proceed. The optimal temperature depends on the specific substrate and solvent.
Q7: The reaction seems to have stalled, and there is no nitrogen gas evolution. What should I do?
A7: Nitrogen gas (N₂) evolution is a key indicator of the Curtius rearrangement.
-
Check Temperature: The thermal decomposition of the acyl azide to the isocyanate and N₂ is the key step.[10] A gentle increase in temperature is often required to initiate the rearrangement. This should be done cautiously.
-
Verify Reagent Addition: Confirm that all reagents, particularly DPPA, were added correctly.
-
Solvent Choice: The reaction is typically run in non-protic solvents like THF, toluene, or benzene. The choice of solvent can affect the required rearrangement temperature.
Q8: What are the critical safety precautions for this reaction?
A8:
-
Hydrazoic Acid Formation: The reaction of azides with acid can form hydrazoic acid (HN₃), which is highly toxic and explosive.[3][5] Always perform the reaction in a well-ventilated fume hood and avoid acidic conditions until a proper quench is intended.
-
Metal Contamination: Never use metal spatulas to handle azides. Metal azides, especially those of heavy metals like lead or copper, are shock-sensitive and dangerously explosive.[5][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A blast shield is highly recommended, especially for reactions at a larger scale.[13]
-
Quenching and Waste Disposal: Unreacted azide must be safely quenched before disposal. Do not pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[12][13] All azide waste must be disposed of through your institution's chemical waste program.[5]
Experimental Protocols & Data
Protocol: One-Pot Synthesis of a Carbamate from 2-Hydroxybenzoic Acid
This protocol is a representative procedure for the in-situ generation of this compound and its subsequent trapping to form a carbamate.
Materials:
-
2-Hydroxybenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA), freshly distilled
-
tert-Butanol (t-BuOH), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Standard workup and purification equipment
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-hydroxybenzoic acid (1.0 eq.) and anhydrous toluene. Stir to dissolve/suspend.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base and Azide Source: Add freshly distilled triethylamine (1.1 eq.) followed by the dropwise addition of diphenylphosphoryl azide (1.1 eq.).
-
Acyl Azide Formation: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Add anhydrous tert-butanol (2.0-3.0 eq.) to the flask. Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 80-90 °C). Monitor the reaction by TLC. Vigorous nitrogen evolution should be observed as the rearrangement proceeds.
-
Workup: After the reaction is complete (typically 3-12 hours, confirmed by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data: Reaction Condition Comparison
The following table summarizes typical conditions for the DPPA-mediated Curtius rearrangement.
| Carboxylic Acid | Base (eq.) | Azide Source (eq.) | Solvent | Temperature (°C) | Time (h) | Trapping Agent | Product | Yield (%) |
| Aliphatic Acid | DBU (1.08) | DPPA (1.08) | Dichloromethane | 0 | 3 | None (Isocyanate) | Alkenyl Isocyanate | ~44-90[8] |
| Amino Acid | TEA (2.3) | DPPA (1.3) | DMSO | Room Temp | 48 | Self-polymerization | Polyamide | Variable[9] |
| Aromatic Acid | TEA (1.1) | DPPA (1.1) | Toluene | 80-90 | 12 | Benzyl Alcohol | Cbz-protected amine | High[4] |
| 2-Arylpropionic Acid | TEA (1.1) | DPPA (1.1) | Benzene | Reflux | 3 | Water | Amine (NSAID core) | 60-85[7] |
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the one-pot conversion of a carboxylic acid to a carbamate via the in-situ generation of the acyl azide followed by the Curtius rearrangement.
Caption: In-situ generation and Curtius rearrangement pathway.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from initial setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 7. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. Cas 26386-88-9,Diphenylphosphoryl azide | lookchem [lookchem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. chemistry.unm.edu [chemistry.unm.edu]
Validation & Comparative
1H NMR Characterization for Purity Assessment of 2-Hydroxybenzoyl Azide: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 2-Hydroxybenzoyl azide against its potential impurities, offering a robust method for purity assessment.
Predicted ¹H NMR Profile of this compound
The structure of this compound suggests a characteristic ¹H NMR spectrum with distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the azide group and the hydroxyl group's electronic effects will influence the chemical shifts of the aromatic protons, leading to a predictable pattern.
Comparison with Potential Impurities
The purity of a this compound sample can be effectively determined by comparing its ¹H NMR spectrum with those of potential impurities. The most common impurities depend on the synthetic route employed. A frequent pathway involves the conversion of salicylic acid to an activated form, followed by reaction with an azide source, or the conversion of methyl salicylate to 2-hydroxybenzohydrazide and subsequent reaction to form the azide.
Key Impurities and Their ¹H NMR Signatures:
-
Salicylic Acid: A common starting material, its presence indicates an incomplete reaction.
-
2-Hydroxybenzohydrazide: An intermediate in an alternative synthetic route, its presence would also signify an incomplete reaction.
The following table summarizes the predicted ¹H NMR data for this compound and the reported experimental data for salicylic acid and 2-hydroxybenzohydrazide.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~8.10-7.90 (m, 1H), ~7.70-7.50 (m, 1H), ~7.10-6.90 (m, 2H) | ~10.0-11.0 (br s, 1H, -OH) |
| Salicylic Acid | 7.96 (dd, 1H), 7.55 (ddd, 1H), 7.03 (dd, 1H), 6.97 (ddd, 1H) | 10.0-12.0 (br s, 1H, -COOH), ~10.8 (s, 1H, -OH) |
| 2-Hydroxybenzohydrazide | 7.76 (d, J=6.3 Hz, 1H), 7.36 (t, J=10.8 Hz, 1H), 6.93-6.75 (m, 2H)[1] | 9.5-10.5 (br s, 1H, -NH), 4.5-5.5 (br s, 2H, -NH₂), 11.5 (s, 1H, -OH) |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength.
Experimental Protocol
For accurate purity assessment of a synthesized batch of this compound, the following experimental protocol for ¹H NMR spectroscopy is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative ratios of the compound and any impurities present. Compare the observed chemical shifts and coupling constants with the data provided in the table above.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR spectroscopy.
Caption: Workflow for 1H NMR-based purity assessment of this compound.
By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities. The provided data and workflow offer a systematic approach to identifying and quantifying common impurities, contributing to the overall success of drug discovery and development projects.
References
Monitoring Acyl Azide to Isocyanate Conversion: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the efficient and accurate monitoring of the Curtius rearrangement—the thermal conversion of an acyl azide to an isocyanate—is critical for process optimization and safety. This guide provides an objective comparison of Fourier Transform Infrared (FT-IR) spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
The Curtius rearrangement is a cornerstone of organic synthesis, providing a valuable route to isocyanates, which are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The reaction involves the thermal decomposition of an acyl azide, leading to the formation of an isocyanate and the liberation of nitrogen gas.[1] Given the potentially hazardous nature of acyl azides and the reactivity of isocyanates, real-time monitoring of this transformation is paramount.
FT-IR Spectroscopy: A Powerful Tool for Real-Time Analysis
In-situ Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a preferred method for monitoring the acyl azide to isocyanate conversion due to its ability to provide real-time, continuous data without the need for sample extraction.[2] This technique relies on the distinct vibrational frequencies of the functional groups involved in the reaction.
The conversion is readily monitored by observing the disappearance of the characteristic asymmetric stretch of the acyl azide group (–CON₃) and the simultaneous appearance of the strong, sharp absorption band of the isocyanate group (–N=C=O).
Key Spectral Features:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Acyl Azide (–CON₃) | Asymmetric Stretch | ~2135 |
| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2275 |
Table 1: Characteristic FT-IR Absorption Bands for Acyl Azide and Isocyanate Groups.[3][4]
The distinct and well-separated nature of these peaks allows for straightforward qualitative and quantitative analysis of the reaction progress.[5][6]
Comparison of Analytical Techniques
While FT-IR spectroscopy offers significant advantages for real-time monitoring, other analytical techniques can be employed for quantitative analysis of the isocyanate product. The following table provides a comparison of the most common methods.
| Analytical Technique | Principle | Mode of Analysis | Key Advantages | Key Limitations |
| FT-IR Spectroscopy | Vibrational spectroscopy | In-situ, real-time | Non-invasive, continuous data, no sample preparation | Lower sensitivity for very low concentrations |
| HPLC | Chromatographic separation | Off-line, quantitative | High sensitivity and selectivity, well-established | Requires derivatization of isocyanate, not real-time |
| GC-MS | Chromatographic separation and mass analysis | Off-line, quantitative | High sensitivity and specificity, structural information | Requires derivatization, potential for isocyanate degradation |
| NMR Spectroscopy | Nuclear magnetic resonance | In-situ or off-line, kinetic studies | Detailed structural information, can monitor multiple species | Lower sensitivity, requires deuterated solvents for in-situ |
Table 2: Comparison of Analytical Techniques for Monitoring Acyl Azide to Isocyanate Conversion.
Quantitative Data Summary
| Parameter | FT-IR Spectroscopy | HPLC | GC-MS |
| Limit of Detection (LOD) | ~0.05 wt% for isocyanate | µg/mL to ng/mL range (after derivatization) | ng/mL to pg/mL range (after derivatization) |
| Limit of Quantification (LOQ) | ~0.17 wt% for isocyanate | µg/mL to ng/mL range (after derivatization) | ng/mL to pg/mL range (after derivatization) |
| Typical Concentration Range | > 0.1 wt% | Wide dynamic range | Trace analysis |
| Accuracy | Good, dependent on calibration | High | High |
| Precision (RSD) | < 5% | < 5% | < 10% |
Table 3: Quantitative Performance Comparison.[5][7][8][9]
Experimental Protocols
In-Situ FT-IR Monitoring
This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR probe for in-situ monitoring.
Materials:
-
FT-IR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or ZnSe crystal)
-
Reaction vessel with a port for the ATR probe
-
Acyl azide precursor
-
Anhydrous solvent (e.g., toluene, benzene)
-
Heating and stirring apparatus
Procedure:
-
Set up the reaction vessel with the heating and stirring apparatus.
-
Insert the ATR-FTIR probe into the reaction vessel, ensuring the crystal is fully immersed in the reaction medium.
-
Record a background spectrum of the solvent at the desired reaction temperature.
-
Add the acyl azide precursor to the solvent and begin stirring and heating.
-
Initiate time-resolved spectral acquisition, collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the acyl azide peak at ~2135 cm⁻¹ and the increase in the isocyanate peak at 2250-2275 cm⁻¹.
-
Continue data collection until the acyl azide peak is no longer detectable, indicating complete conversion.
-
Process the spectral data to generate a kinetic profile of the reaction.
HPLC Analysis of Isocyanate (Post-Reaction)
This protocol involves the derivatization of the isocyanate with a suitable reagent for UV or fluorescence detection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
C18 reversed-phase column
-
Derivatizing agent (e.g., di-n-butylamine, 1-(2-methoxyphenyl)piperazine)
-
Reaction quench solution (e.g., methanol)
-
Solvents for mobile phase (e.g., acetonitrile, water)
-
Isocyanate standard for calibration
Procedure:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the derivatizing agent.
-
Allow the derivatization reaction to proceed to completion.
-
Dilute the derivatized sample with the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the derivatized isocyanate from other components using a suitable gradient elution program.
-
Detect the derivatized product using the UV or fluorescence detector.
-
Quantify the isocyanate concentration by comparing the peak area to a calibration curve prepared with the isocyanate standard.[9]
GC-MS Analysis of Isocyanate (Post-Reaction)
This protocol is suitable for volatile isocyanates and often requires derivatization.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analyte
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Extraction solvent (e.g., dichloromethane)
-
Isocyanate standard for calibration
Procedure:
-
Withdraw an aliquot of the reaction mixture at desired time points.
-
Quench the reaction and derivatize the isocyanate with a suitable agent.
-
Extract the derivatized product into an organic solvent.
-
Inject the extract into the GC-MS system.
-
Separate the derivatized isocyanate using an appropriate temperature program.
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify the isocyanate concentration using a calibration curve prepared from the standard.[8]
Visualizing the Process
To better understand the chemical transformation and the analytical workflow, the following diagrams are provided.
Caption: The Curtius Rearrangement Pathway.
Caption: Experimental Workflow for In-situ FT-IR Monitoring.
Conclusion
For monitoring the conversion of acyl azides to isocyanates, FT-IR spectroscopy stands out as the superior technique for real-time, in-situ analysis . Its ability to provide continuous data without sample perturbation allows for precise determination of reaction endpoints and kinetic parameters. While HPLC and GC-MS offer higher sensitivity for quantitative analysis of the final product, they are off-line techniques that require sample workup and derivatization , making them less suitable for real-time process monitoring. NMR spectroscopy provides valuable structural and kinetic information but is generally less sensitive than the other methods. The choice of analytical technique will ultimately depend on the specific requirements of the research, including the need for real-time data, the desired level of sensitivity, and the available instrumentation. For process development and safety monitoring, in-situ FT-IR is the recommended approach.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. paint.org [paint.org]
- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 8. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
- 9. epa.gov [epa.gov]
A Comparative Guide: 2-Hydroxybenzoyl Azide vs. Diphenylphosphoryl Azide (DPPA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing compounds, acyl azides are pivotal intermediates. Their utility is most prominently showcased in the Curtius rearrangement, a versatile reaction for the conversion of carboxylic acids to amines, urethanes, and ureas. This guide provides an objective comparison of two reagents used in this context: the classical 2-hydroxybenzoyl azide and the more contemporary diphenylphosphoryl azide (DPPA). While both can serve as precursors to isocyanates, their distinct properties, reaction mechanisms, and safety profiles warrant a detailed examination to inform reagent selection in research and development.
At a Glance: Key Chemical and Physical Properties
A direct comparison of the physicochemical properties of this compound and DPPA reveals significant differences in their stability and handling characteristics. DPPA is a commercially available, relatively stable liquid, whereas this compound is typically generated in situ and used without isolation due to the inherent instability of many low-molecular-weight acyl azides.
| Property | This compound | Diphenylphosphoryl Azide (DPPA) |
| CAS Number | Not readily available | 26386-88-9[1] |
| Molecular Formula | C₇H₅N₃O₂ | C₁₂H₁₀N₃O₃P[1] |
| Molecular Weight | 163.13 g/mol | 275.20 g/mol [1] |
| Appearance | Typically not isolated; expected to be a solid | Colorless to faintly yellow liquid[1][2] |
| Boiling Point | Decomposes upon heating | 157 °C at 0.2 mmHg[1] |
| Stability | Generally unstable, potentially explosive, especially in isolated form. The ortho-hydroxy group may influence stability. | Commercially available and relatively stable for long-term storage.[3] Decomposes at >200 °C.[2] |
| Solubility | Expected to be soluble in common organic solvents. | Soluble in solvents like THF, DMF, acetonitrile, and chloroform.[2][3] Insoluble in water.[4] |
Performance in the Curtius Rearrangement: A Mechanistic and Practical Comparison
The primary application for both reagents in this context is the Curtius rearrangement, which proceeds through the formation of an acyl azide intermediate that rearranges to an isocyanate upon heating, with the loss of nitrogen gas.[5][6] This isocyanate can then be trapped by various nucleophiles to yield the desired products.
Reaction Workflow
The operational workflows for utilizing this compound and DPPA differ significantly, primarily due to the stability of the reagents.
This compound: The Classical Approach
The traditional method for generating this compound involves the conversion of 2-hydroxybenzoic acid (salicylic acid) to its corresponding acyl chloride, followed by reaction with an azide source like sodium azide.
A key consideration for this compound is the presence of the ortho-hydroxyl group. This functionality can potentially lead to side reactions, such as intramolecular cyclization, depending on the reaction conditions. The acidic nature of the phenolic hydroxyl group may also require specific reaction conditions or protection strategies to avoid unwanted reactivity.
Diphenylphosphoryl Azide (DPPA): A Modern Alternative
DPPA offers a more streamlined and safer approach to the Curtius rearrangement.[7] It acts as both an activating agent for the carboxylic acid and an azide source in a one-pot procedure.[7][8] The reaction proceeds through a mixed anhydride intermediate, which then reacts with the azide ion generated from DPPA to form the acyl azide in situ.[8] This method avoids the need to isolate the often explosive acyl azide intermediate, a significant safety advantage.[4][8]
DPPA is a versatile reagent with a broad substrate scope and is widely used in the synthesis of pharmaceuticals and other complex molecules.[3][8][9]
Experimental Data and Protocols
Due to the limited availability of specific experimental data for this compound in the scientific literature, representative protocols for the generation of acyl azides and their subsequent rearrangement are provided below.
Table 2: Comparison of Reaction Parameters
| Parameter | This compound (Typical Conditions) | Diphenylphosphoryl Azide (DPPA) |
| Starting Material | 2-Hydroxybenzoyl chloride (prepared from 2-hydroxybenzoic acid) | Carboxylic acid |
| Reagents | Sodium azide | DPPA, Triethylamine (or other base) |
| Number of Steps | Two steps (activation then azidation) | One-pot |
| Temperature | Azidation often at 0 °C to room temperature; rearrangement requires heating. | Room temperature to elevated temperatures, depending on the substrate. |
| Safety | Involves the generation and handling of a potentially explosive acyl azide. | Avoids isolation of the acyl azide, enhancing safety.[4][8] DPPA itself is toxic and potentially explosive.[1] |
| Byproducts | Sodium chloride | Diphenyl phosphate, Triethylammonium salts |
Experimental Protocol 1: General Procedure for Acyl Azide Formation and Curtius Rearrangement
Caution: Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield.
-
Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or toluene), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation and Rearrangement: Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., toluene). Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water or as a suspension in the reaction solvent. (Caution: Hydrazoic acid is highly toxic and explosive) . Stir the reaction vigorously at 0 °C for 1-2 hours. Slowly warm the reaction to the desired temperature for the rearrangement (typically 80-110 °C) and maintain until nitrogen evolution ceases. The resulting isocyanate solution can be used directly for the next step.
Experimental Protocol 2: Curtius Rearrangement using DPPA
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., THF or toluene), add triethylamine (1.1 eq) and DPPA (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 80-100 °C) to induce the rearrangement. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak).
-
Once the rearrangement is complete, the isocyanate can be trapped by adding a nucleophile (e.g., an alcohol or amine) to the reaction mixture.
Signaling Pathways and Logical Relationships
The core of the Curtius rearrangement involves the transformation of a carboxylic acid derivative into an isocyanate. The subsequent fate of the isocyanate depends on the nucleophile present.
Safety Considerations
-
This compound: The primary safety concern is the explosive nature of acyl azides, especially when isolated. Operations should be conducted on a small scale, with appropriate shielding and personal protective equipment. The generation of hydrazoic acid during the synthesis is also a significant hazard as it is highly toxic and explosive.
-
Diphenylphosphoryl Azide (DPPA): While DPPA allows for a safer overall process by avoiding the isolation of acyl azides, the reagent itself is toxic and a potential explosive.[1] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Skin contact and inhalation should be avoided.
Conclusion
The choice between this compound and diphenylphosphoryl azide for applications such as the Curtius rearrangement hinges on a balance of factors including procedural simplicity, safety, and substrate compatibility.
DPPA emerges as the superior choice for most applications due to its one-pot nature, which enhances operational simplicity and, crucially, safety by avoiding the isolation of potentially explosive acyl azide intermediates.[4][8] Its broad commercial availability and well-documented reactivity with a wide range of carboxylic acids make it a reliable and versatile reagent in modern organic synthesis.[3][9]
This compound , representing a more traditional approach, may still find application in specific contexts. However, its use is hampered by the inherent instability of acyl azides and a multi-step synthesis that requires careful handling of hazardous reagents. The presence of the ortho-hydroxyl group introduces a layer of complexity that may lead to undesired side reactions, potentially requiring protective group strategies.
For researchers and professionals in drug development, where safety, reliability, and efficiency are paramount, DPPA is the recommended reagent for effecting the Curtius rearrangement. The extensive body of literature supporting its use provides a solid foundation for its application in the synthesis of complex molecular targets.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Monitoring 2-Hydroxybenzoyl Azide Reaction Kinetics
For researchers, scientists, and professionals in drug development, accurately monitoring the reaction kinetics of energetic and reactive intermediates like 2-hydroxybenzoyl azide is crucial for process optimization, safety, and understanding reaction mechanisms. This guide provides a comparative analysis of proposed High-Performance Liquid Chromatography (HPLC) methods and an alternative spectroscopic technique for the kinetic analysis of reactions involving this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the most common and versatile mode of liquid chromatography, making it a primary choice for analyzing the kinetics of reactions involving aromatic compounds like this compound.[1][2] This method separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4]
Detailed Experimental Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1] C18 columns are standard for their excellent hydrophobic separation capabilities.[4]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A gradient allows for the effective separation of components with different polarities that may be present in a reaction mixture.
-
Gradient Example: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm or 280 nm. The benzoyl chromophore in the target molecule should provide strong absorbance at these wavelengths.[5]
-
Injection Volume: 10 µL.
-
-
Kinetic Experiment Sampling:
-
Initiate the chemical reaction in a thermostatted vessel.
-
At predetermined time intervals (t = 0, 1, 5, 15, 30, 60... minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a cold mobile phase or a suitable quenching agent to prevent further reaction.
-
Filter the sample if necessary and transfer it to an HPLC vial for analysis.
-
-
Data Analysis:
-
Create a calibration curve using standards of known concentrations for the reactant(s) and product(s) of interest.
-
Integrate the peak area of the analyte at each time point.
-
Plot the concentration of the reactant (disappearance) or product (formation) as a function of time to determine the reaction rate and order.
-
Method 2: In-Situ Fourier Transform Infrared (FT-IR) Spectroscopy
As an alternative to chromatography, which requires sampling, in-situ FT-IR spectroscopy offers a powerful method for real-time, continuous monitoring of reaction kinetics without disturbing the reaction mixture.[6][7] This technique is particularly well-suited for tracking functional groups that have strong, unique absorption bands, such as the azide group.
Detailed Experimental Protocol
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe or a flow cell.
-
Spectroscopic Conditions:
-
Probe/Cell: A diamond or silicon ATR probe resistant to the reaction solvent and reagents.
-
Spectral Range: Scan from 4000 cm⁻¹ to 650 cm⁻¹.
-
Key Absorbance Band: Monitor the characteristic asymmetric stretch of the azide (-N₃) functional group, which appears in a relatively clear spectral window, typically around 2100-2200 cm⁻¹.[8][9] Also monitor the carbonyl (C=O) stretch around 1700 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect a full spectrum every 30-60 seconds throughout the reaction.
-
-
Kinetic Experiment Setup:
-
Set up the reaction in a vessel that allows for the immersion of the ATR probe.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the final reagent).
-
Begin continuous spectral acquisition immediately.
-
-
Data Analysis:
-
Track the absorbance intensity of the key azide peak (around 2100 cm⁻¹) over time. A decrease in this peak corresponds to the consumption of the azide.
-
Simultaneously, track the appearance of product-related peaks. For example, if the this compound undergoes a Curtius rearrangement, the formation of an isocyanate (-N=C=O) can be monitored by its strong absorption band around 2250-2280 cm⁻¹.[10]
-
Convert absorbance values to concentration using a previously established Beer's Law calibration curve.
-
Plot concentration versus time to determine the kinetic profile.[11]
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the experiment, such as the need for real-time data, sample complexity, and available instrumentation.
| Parameter | Method 1: RP-HPLC | Method 2: In-Situ FT-IR Spectroscopy |
| Analysis Time | ~15 minutes per sample (offline) | Real-time (data point every ~30-60 seconds) |
| Separation Capability | Excellent; can resolve reactant, product, intermediates, and impurities. | Limited; relies on unique, non-overlapping absorbance bands. |
| Sensitivity | High (LOD typically in the µg/L to mg/L range).[12] | Moderate; generally less sensitive than HPLC, dependent on the molar absorptivity of the functional group. |
| Sampling | Requires manual or automated sampling and quenching, which can introduce errors. | No sampling required; non-invasive and continuous monitoring.[6] |
| Matrix Effects | Minimized by chromatographic separation. | Can be significant; solvent and other species may have interfering absorbances. |
| Quantitative Accuracy | High, based on well-established calibration methods. | Good, but can be affected by baseline shifts and peak overlap. |
| Typical Application | Detailed kinetic studies requiring quantification of multiple species, final product purity analysis. | Mechanistic studies, reaction profiling, and process monitoring where real-time trend data is critical. |
Visualized Workflows and Relationships
To better illustrate the processes, the following diagrams have been generated using the DOT language.
Caption: Reaction scheme for the formation and potential decomposition of this compound.
References
- 1. moravek.com [moravek.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. FT-IR study on the catalytic reaction kinetics of glycidyl azide polymer with N100 - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
A Comparative Guide to the Synthesis and Validation of 2-Aminophenol from 2-Hydroxybenzoyl Azide
This guide provides a comprehensive comparison of the synthesis of 2-aminophenol, a key intermediate in the pharmaceutical and chemical industries, via the Curtius rearrangement of 2-hydroxybenzoyl azide. The performance of this method is objectively compared with common industrial alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate various synthetic routes.
The synthesis of 2-aminophenol from this compound proceeds through the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which is subsequently hydrolyzed to yield the primary amine.[1][2] While known for its mild conditions and high functional group tolerance, it is crucial to compare this laboratory-scale method with established industrial processes to fully assess its viability in different research and development contexts.[3][4]
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for 2-aminophenol depends on factors such as scale, cost, safety, and environmental impact. The Curtius rearrangement offers a valuable laboratory method, while catalytic hydrogenation is often preferred for larger-scale, greener production.
| Metric | Method 1: Curtius Rearrangement | Method 2: Catalytic Hydrogenation | Method 3: Iron-Acid Reduction |
| Starting Material | 2-Hydroxybenzoic Acid | o-Nitrophenol | o-Nitrophenol |
| Key Reagents | Thionyl chloride, Sodium azide | H₂, Pd/C or Pt/C catalyst | Fe powder, HCl or Acetic Acid |
| Typical Yield | 75-90% (lab scale) | >95% | 70-85% |
| Purity | Generally high after purification | High, catalyst filtration is key | Moderate, requires extensive purification |
| Advantages | Mild reaction conditions, high functional group tolerance, stereochemical retention (if applicable).[1][5] | High yield and purity, environmentally friendly (water is the only byproduct), scalable.[6][7] | Inexpensive and readily available reagents.[8] |
| Disadvantages | Use of potentially explosive azide intermediates, multi-step process from the carboxylic acid.[3][9] | Requires high-pressure hydrogenation equipment, noble metal catalysts can be costly. | Generates significant iron sludge waste, posing environmental and disposal challenges.[8] |
Validation Workflow and Characterization
Post-synthesis, a rigorous validation process is essential to confirm the identity, purity, and yield of the target 2-aminophenol. This involves a systematic workflow of purification followed by a suite of analytical techniques.
Caption: Workflow for the validation of synthesized 2-aminophenol.
Data for Analytical Validation
The successful synthesis of 2-aminophenol is confirmed by comparing the analytical data of the product with established reference values.
| Technique | Purpose | Expected Observation for 2-Aminophenol |
| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets, ~6.7-6.9 ppm), broad singlets for -OH and -NH₂ groups (shift is solvent-dependent). |
| ¹³C NMR | Carbon Skeleton Confirmation | Six distinct aromatic carbon signals, with shifts influenced by the -OH and -NH₂ substituents. |
| FT-IR | Functional Group Identification | Broad peak for O-H stretch (~3300-3400 cm⁻¹), two distinct peaks for N-H stretches of primary amine (~3300-3500 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C=C bends. |
| HPLC/GC | Purity Assessment | A single major peak indicating the purity of the compound, with retention time matching a known standard. |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak (M⁺) at m/z = 109.07, corresponding to the molecular formula C₆H₇NO. |
Detailed Experimental Protocols
Method 1: Synthesis of 2-Aminophenol via Curtius Rearrangement
This protocol is a representative laboratory-scale procedure. Caution: Acyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.
-
Preparation of 2-Hydroxybenzoyl Chloride:
-
In a round-bottom flask, suspend 2-hydroxybenzoic acid (10 mmol) in toluene (20 mL).
-
Add thionyl chloride (12 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-hydroxybenzoyl chloride.
-
-
Formation of this compound:
-
Dissolve the crude 2-hydroxybenzoyl chloride in acetone (20 mL) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve sodium azide (15 mmol) in water (10 mL).
-
Add the sodium azide solution dropwise to the acyl chloride solution while maintaining the temperature at 0°C.
-
Stir vigorously for 1 hour at 0°C.
-
-
Rearrangement and Hydrolysis:
-
Extract the aqueous mixture with toluene (3 x 20 mL).
-
Combine the organic layers and heat gently to 70-80°C. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.[10]
-
After gas evolution stops (approx. 1-2 hours), add 1M HCl (20 mL) to the reaction mixture.
-
Heat to reflux for 1 hour to hydrolyze the isocyanate to the amine.
-
Cool the mixture, neutralize with a saturated NaHCO₃ solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-aminophenol, which can be purified by recrystallization from water or ethanol.
-
Method 2: Synthesis of 2-Aminophenol via Catalytic Hydrogenation
This protocol is a standard method for the reduction of nitroarenes.
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel, add o-nitrophenol (10 mmol), ethanol (50 mL), and 5% Palladium on Carbon (Pd/C) catalyst (0.1 g, ~1 mol%).
-
Seal the vessel securely.
-
-
Hydrogenation:
-
Purge the vessel with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the equipment).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/HPLC analysis.
-
-
Workup and Isolation:
-
Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-aminophenol, which is often of high purity but can be further purified by recrystallization if necessary.[6]
-
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103739505A - Process for preparing ortho-aminophenol by virtue of continuous catalytic hydrogenation - Google Patents [patents.google.com]
- 7. arxiv.org [arxiv.org]
- 8. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
2-Hydroxybenzoyl azide vs. other reagents for Curtius rearrangement
For researchers, scientists, and drug development professionals, the Curtius rearrangement is a cornerstone reaction for the synthesis of primary amines, urethanes, and ureas from carboxylic acids. This versatile transformation proceeds through a key acyl azide intermediate, which rearranges to an isocyanate that can be trapped by various nucleophiles. The choice of reagent to generate the acyl azide is critical and can significantly impact reaction efficiency, safety, and substrate scope.
While the user's initial query focused on 2-hydroxybenzoyl azide, a thorough review of the scientific literature did not yield substantial information on its use as a standalone reagent for the Curtius rearrangement. Therefore, this guide provides a comprehensive comparison of three widely employed and well-documented reagents: Diphenylphosphoryl Azide (DPPA) , Sodium Azide (NaN₃) in conjunction with an acyl chloride , and Trimethylsilyl Azide (TMSN₃) .
Performance Comparison of Curtius Rearrangement Reagents
The selection of a suitable reagent for the Curtius rearrangement is a multifactorial decision, balancing yield, reaction conditions, safety, and substrate compatibility. The following tables summarize the quantitative performance of DPPA, NaN₃/Acyl Chloride, and TMSN₃ across various substrates.
| Reagent/Method | Substrate (Carboxylic Acid) | Product | Reaction Conditions | Yield (%) | Reference |
| DPPA | 3-(4-bromophenyl)propanoic acid | tert-butyl (4-bromophenethyl)carbamate | Toluene, t-BuOH, Et₃N, reflux | 70 | [1] |
| DPPA | Aminopyridinecarboxylic acid | Cyclic urea | Triethylamine | - | [1] |
| DPPA | Various benzoic acid derivatives | Carbamates, ureas, semicarbazides | Acetonitrile, 120 °C (flow reactor) | 75-95 | [2] |
| NaN₃ / Acyl Chloride | 3,4,5-Tris(benzyloxy)benzoic acid | 3,4,5-Tris(benzyloxy)aniline | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂ 2. NaN₃, acetone/H₂O | - | [1] |
| NaN₃ / Acyl Chloride | Chiral methylenecyclopropane derivative | Boc-protected amine | 1. Jones oxidation, oxalyl chloride 2. NaN₃ 3. t-BuOH | 75 (over 2 steps) | [1] |
| NaN₃ / Acyl Chloride | Enantiomerically pure acid | Amine | 1. Ethyl chloroformate 2. NaN₃ | - | [1] |
| TMSN₃ | Anhydride derivative | Amine hydrochloride | - | 62 | [1] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the Curtius rearrangement using each of the discussed reagents.
Method 1: Diphenylphosphoryl Azide (DPPA)
This one-pot procedure is favored for its operational simplicity and for avoiding the isolation of potentially explosive acyl azides.[1]
Synthesis of tert-butyl (4-bromophenethyl)carbamate:
-
To a solution of 3-(4-bromophenyl)propanoic acid (1.0 eq) in toluene are added triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Anhydrous tert-butanol (1.5 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tert-butyl (4-bromophenethyl)carbamate.
Method 2: Sodium Azide with Acyl Chloride
This classical two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.
Synthesis of a Boc-protected amine from a chiral methylenecyclopropane derivative: [1]
-
Acyl Chloride Formation: The carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., CH₂Cl₂) containing a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The solvent and excess oxalyl chloride are removed in vacuo.
-
Acyl Azide Formation and Rearrangement: The crude acyl chloride is dissolved in acetone. A solution of sodium azide (1.5 eq) in water is added dropwise at 0 °C. The mixture is stirred for 1-2 hours. The acyl azide can be extracted with a suitable organic solvent. The organic layer is then heated in the presence of tert-butanol to induce the Curtius rearrangement and trapping of the isocyanate to form the Boc-protected amine. The product is purified by chromatography.
Method 3: Trimethylsilyl Azide (TMSN₃)
Trimethylsilyl azide offers an alternative to sodium azide and can sometimes provide better yields and milder reaction conditions.
Synthesis of an amine hydrochloride from an anhydride: [1]
-
To a solution of the anhydride (1.0 eq) in an aprotic solvent (e.g., THF), trimethylsilyl azide (1.2 eq) is added.
-
The reaction mixture is heated to initiate the formation of the isocyanate.
-
After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak), the reaction is quenched by the addition of aqueous HCl.
-
The amine hydrochloride salt is then isolated by filtration or extraction.
Reagent Selection and Workflow
The choice of reagent is often dictated by the substrate's functional group tolerance, safety considerations, and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Decision tree for selecting a Curtius rearrangement reagent.
Reaction Mechanism
The Curtius rearrangement proceeds through a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously to form the isocyanate intermediate. This concerted nature ensures the retention of stereochemistry at the migrating carbon.
Caption: General mechanism of the Curtius rearrangement.
Safety Considerations
A critical aspect of performing the Curtius rearrangement is the handling of azide-containing compounds, which are potentially explosive.
-
Acyl azides are high-energy molecules and should be handled with care. Whenever possible, they should be generated and used in situ without isolation.[1]
-
Sodium azide (NaN₃) is highly toxic.
-
Diphenylphosphoryl azide (DPPA) is a stable liquid, making it a safer alternative to preparing acyl azides from sodium azide.[3]
-
Continuous flow reactors offer a safer way to perform the Curtius rearrangement by minimizing the accumulation of hazardous intermediates.[2]
References
A Comparative Guide to Thermal vs. Photochemical Azide Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The rearrangement of organic azides is a cornerstone of synthetic chemistry, providing a powerful toolkit for the introduction of nitrogen-containing functional groups. This guide offers a comparative analysis of the two primary methods for initiating these transformations: thermal and photochemical activation. By examining the underlying mechanisms, reaction outcomes, and experimental considerations, researchers can make informed decisions to optimize their synthetic strategies. This guide will focus predominantly on the well-studied Curtius rearrangement, with additional context from related reactions like the Schmidt and Boyer-Aube rearrangements.
At a Glance: Thermal vs. Photochemical Azide Rearrangement
| Feature | Thermal Rearrangement | Photochemical Rearrangement |
| Mechanism | Concerted (in most cases) | Stepwise via a nitrene intermediate |
| Reaction Temperature | Typically elevated (can be lowered with catalysts) | Often at or below room temperature |
| Byproducts | Generally cleaner, fewer side products | Prone to side reactions of the nitrene intermediate (e.g., C-H insertion, dimerization) |
| Product Selectivity | High for the rearranged product (isocyanate in Curtius) | Can be lower due to competing reaction pathways of the nitrene |
| Stereochemistry | Complete retention of configuration at the migrating group | Retention of configuration at the migrating group |
| Energy Source | Heat | UV or visible light |
Mechanistic Differences: A Tale of Two Pathways
The most significant distinction between thermal and photochemical azide rearrangements lies in their reaction mechanisms. This fundamental difference dictates the product distribution and potential for side reactions.
Thermal Rearrangement: A Concerted Dance
In most cases, the thermal decomposition of an acyl azide, such as in the Curtius rearrangement, proceeds through a concerted mechanism.[1] This means the loss of nitrogen gas and the migration of the R-group occur simultaneously, without the formation of a discrete intermediate.[1] This concerted pathway is highly efficient in forming the desired isocyanate product and minimizes the formation of byproducts.
Photochemical Rearrangement: The Nitrene Intermediate
In contrast, photochemical rearrangement involves the initial formation of a highly reactive nitrene intermediate upon exposure to light.[2] This nitrene can then undergo the desired rearrangement to the isocyanate. However, its high reactivity also opens the door to several competing and often undesired reaction pathways, such as C-H bond insertion and dimerization.
Quantitative Comparison: A Case Study of Pivaloyl Azide
A direct comparison of the thermal and photochemical decomposition of pivaloyl azide clearly illustrates the practical implications of their differing mechanisms.
| Reaction Condition | Product | Yield (%) | Reference |
| Thermal (in 2-methylbutane or cyclohexene) | tert-butylisocyanate | Quantitative | [2] |
| Photochemical (in cyclohexane) | tert-butylisocyanate | ~40% | [2] |
| C-H insertion products | Present | [2] | |
| Dimerization products | Present | [2] |
As the data indicates, the thermal rearrangement of pivaloyl azide provides a quantitative yield of the desired isocyanate.[2] The photochemical approach, however, yields the isocyanate in only about 40%, with the remainder of the starting material being converted into various side products resulting from the reactive nitrene intermediate.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of each method.
General Protocol for Thermal Curtius Rearrangement
This protocol is a generalized procedure for the thermal Curtius rearrangement of a carboxylic acid to a carbamate, using diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ.
Materials:
-
Carboxylic acid
-
Toluene (or other suitable high-boiling solvent)
-
Triethylamine (Et3N)
-
Diphenylphosphoryl azide (DPPA)
-
Alcohol (for trapping the isocyanate)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst for carbamate formation)
Procedure:
-
To a stirred solution of the carboxylic acid in toluene, add triethylamine and diphenylphosphoryl azide at room temperature.
-
Stir the mixture for 30 minutes at room temperature to form the acyl azide.
-
Heat the reaction mixture to reflux and maintain for 2 hours to effect the Curtius rearrangement to the isocyanate.
-
Cool the solution to room temperature.
-
Add the desired alcohol and a catalytic amount of DMAP.
-
Heat the mixture to 95 °C and stir for 14 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Remove the solvent under reduced pressure and purify the crude material by silica gel chromatography to obtain the desired carbamate.[3]
General Protocol for Photochemical Azide Rearrangement
This protocol describes a general setup for the photolysis of aryl azides in a continuous flow reactor, which allows for precise control of irradiation time and temperature.[4][5]
Materials:
-
Aryl azide
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Photoreactor (e.g., constructed from FEP tubing wrapped around a UV lamp)
-
Syringe pump
-
Back-pressure regulator
Procedure:
-
Prepare a solution of the aryl azide in the chosen solvent. The concentration will depend on the specific substrate and reactor setup.
-
Set up the continuous flow photoreactor. A common setup involves coiling FEP (fluorinated ethylene polymer) tubing around a medium-pressure mercury lamp.[5] A cooling jacket and a filter (e.g., Pyrex to block short-wavelength UV) are often used to control the reaction temperature and wavelength of irradiation.
-
Pump the solution of the aryl azide through the photoreactor at a defined flow rate using a syringe pump. The flow rate and the reactor volume will determine the residence time (the duration of irradiation).
-
Maintain the temperature of the reactor using a recirculating chiller.
-
Collect the product stream after it passes through a back-pressure regulator (if necessary to maintain a liquid phase).
-
The collected solution can then be worked up as required, which may involve solvent removal and purification of the product by chromatography or crystallization.
Visualizing the Pathways and Workflows
Reaction Mechanisms
Caption: Mechanistic comparison of thermal and photochemical azide rearrangement.
Experimental Workflows
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 4. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 5. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral amines is a critical step in asymmetric synthesis and drug discovery. Chiral amines, often synthesized from the reduction of chiral azides, are pivotal building blocks for a vast array of pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques used to assess their enantiomeric excess (ee), supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of a chiral amine depends on several factors, including the required accuracy and precision, sample availability, throughput needs, and instrumentation accessibility. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | NMR with Chiral Derivatizing Agent (CDA) | NMR with Chiral Solvating Agent (CSA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals. | Non-covalent interaction of enantiomers with a chiral agent to form transient diastereomeric complexes with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase, leading to different retention times. |
| Typical Analysis Time | 5-15 minutes per sample.[1][2] | 5-15 minutes per sample.[1][2] | 10-60 minutes per sample.[1][2] | 10-30 minutes per sample. |
| Sample Preparation | Derivatization reaction required. | Simple mixing of amine and CSA in an NMR tube. | Dissolution in a suitable mobile phase; may require derivatization for detection. | Derivatization to a volatile and thermally stable compound is often necessary.[3][4] |
| Required Sample Amount | 1-10 mg.[5] | 1-10 mg.[5] | Micrograms to milligrams, depending on detector sensitivity. | Micrograms to milligrams. |
| Accuracy/Precision | High accuracy, with errors often less than ±2%. | High accuracy, with errors typically within ±1-5%. | High accuracy and precision, with the limit of quantification for the minor enantiomer often below 0.1%.[6] | High accuracy and precision, with the limit of quantification for the minor enantiomer often down to 0.1%.[6] |
| Cost | Moderate; requires access to an NMR spectrometer. Cost of CDAs varies. | Moderate; requires access to an NMR spectrometer. Cost of CSAs varies. | High initial cost for the instrument and chiral columns. Lower solvent consumption with modern UHPLC systems. | High initial cost for the instrument and chiral columns. |
| Advantages | Provides structural information. Rapid analysis after derivatization. | Simple and rapid sample preparation. Non-destructive. | High resolution and sensitivity. Well-established and versatile. | High resolution for volatile compounds. Shorter analysis times are possible. |
| Disadvantages | Derivatization can be time-consuming and may introduce kinetic resolution. | Peak separation can be small and dependent on concentration and solvent. | Method development can be time-consuming. Expensive chiral columns. | Limited to volatile and thermally stable compounds (or their derivatives). Derivatization is often required.[3][4] |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of each analytical method, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Method 1: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol describes the determination of enantiomeric excess of a primary or secondary amine using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as the chiral derivatizing agent.
Materials:
-
Chiral amine sample (1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, ~1.2 equivalents)
-
Anhydrous pyridine or triethylamine (2-3 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
-
Small reaction vial with a magnetic stir bar
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve the chiral amine sample in 0.5 mL of anhydrous CDCl₃.
-
Add the anhydrous base (pyridine or triethylamine).
-
Slowly add Mosher's acid chloride to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours or until the reaction is complete (monitor by TLC if necessary).
-
-
Work-up:
-
Add a small amount of saturated aqueous sodium bicarbonate solution to quench any unreacted acid chloride.
-
Separate the organic layer and wash it with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude diastereomeric amides.
-
-
NMR Analysis:
-
Dissolve the crude diastereomeric amides in fresh CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to a proton or the trifluoromethyl group in the two diastereomers.
-
Integrate the signals corresponding to each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Method 2: NMR Spectroscopy with a Chiral Solvating Agent (BINOL Method)
This protocol outlines a rapid and non-destructive method for determining the enantiomeric excess of a chiral amine using (R)- or (S)-1,1'-bi-2-naphthol (BINOL) as a chiral solvating agent.
Materials:
-
Chiral amine sample (1-5 mg)
-
(R)- or (S)-BINOL (1-2 equivalents)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Accurately weigh the chiral amine sample and the chiral solvating agent (BINOL) directly into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and shake gently to dissolve the solids and ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to a specific proton in the chiral amine that is sensitive to the chiral environment created by BINOL.
-
Carefully integrate the two separated signals.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integral of major enantiomer's signal - Integral of minor enantiomer's signal) / (Integral of major enantiomer's signal + Integral of minor enantiomer's signal) ] x 100
-
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the separation and quantification of amine enantiomers using a chiral stationary phase.
Materials:
-
Chiral amine sample
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) if required
-
Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type)
-
HPLC system with a suitable detector (e.g., UV-Vis, fluorescence)
Procedure:
-
Method Development (if a method is not already established):
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Optimize the mobile phase composition (e.g., ratio of solvents, concentration of additives) and flow rate to improve resolution and analysis time.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the chiral amine sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution onto the column.
-
Run the analysis under the optimized chromatographic conditions.
-
Record the chromatogram.
-
-
Data Analysis and Calculation of Enantiomeric Excess:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak area of each enantiomer.
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Method 4: Chiral Gas Chromatography (GC)
This protocol describes the analysis of amine enantiomers using a chiral capillary column. Derivatization is often required to improve volatility and chromatographic performance.[3][4]
Materials:
-
Chiral amine sample
-
Derivatizing agent (e.g., trifluoroacetic anhydride, N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Chiral GC capillary column (e.g., cyclodextrin-based)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Derivatization (if required):
-
In a small vial, dissolve the chiral amine sample in an anhydrous solvent.
-
Add the derivatizing agent and any necessary catalyst.
-
Heat the mixture if required to complete the reaction.
-
After the reaction is complete, the excess reagent and solvent may be removed under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent for injection.
-
-
GC Analysis:
-
Install the chiral capillary column in the GC oven.
-
Set the appropriate temperature program for the oven, injector, and detector.
-
Set the carrier gas flow rate.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis and Calculation of Enantiomeric Excess:
-
Identify the two peaks corresponding to the derivatized enantiomers.
-
Integrate the peak area of each enantiomer.
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of minor enantiomer + Area of major enantiomer) ] x 100
-
By carefully considering the information presented in this guide, researchers can select the most appropriate method for their specific needs, ensuring accurate and reliable determination of the enantiomeric purity of their synthesized chiral amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Mechanistic Showdown: Curtius vs. Schmidt Reactions for Amine Synthesis
In the realm of synthetic organic chemistry, the conversion of carboxylic acids to primary amines is a fundamental transformation, pivotal in the synthesis of a vast array of pharmaceuticals and functional materials. Among the arsenal of methods available for this transformation, the Curtius and Schmidt reactions stand out as classic and powerful tools. Though both reactions ultimately yield the desired amine via a key isocyanate intermediate, they diverge significantly in their mechanistic pathways, starting materials, and reaction conditions. This guide provides a detailed, objective comparison of these two indispensable reactions, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: A Comparative Overview
| Feature | Curtius Reaction | Schmidt Reaction |
| Starting Material | Carboxylic Acid (typically via acyl chloride or activated ester) | Carboxylic Acid |
| Key Reagent | Azide source (e.g., sodium azide, DPPA) | Hydrazoic acid (HN₃) or sodium azide in the presence of a strong acid |
| Intermediate | Acyl azide (often isolated or generated in situ) | Acyl azide (formed in situ) |
| Reaction Conditions | Thermal or photochemical decomposition of acyl azide (neutral conditions) | Strongly acidic conditions (e.g., H₂SO₄, TFA) |
| Key Transformation | Curtius rearrangement of acyl azide to isocyanate | Acid-catalyzed rearrangement of acyl azide to isocyanate |
| Substrate Scope | Broad, tolerant of many functional groups.[1] | Broad, but sensitive to acid-labile functional groups.[2] |
| Stereochemistry | Complete retention of configuration at the migrating group.[3] | Complete retention of configuration at the migrating group. |
| Safety Concerns | Potentially explosive nature of acyl azides and hydrazoic acid.[4] | High toxicity and explosive nature of hydrazoic acid.[4] |
| Typical Yields | Generally good to excellent, but can be substrate-dependent. | Often gives higher yields in a one-step process.[2] |
Delving into the Mechanisms: A Tale of Two Pathways
The core distinction between the Curtius and Schmidt reactions lies in the method of generating the crucial acyl azide intermediate and the conditions under which it rearranges to the isocyanate.
The Curtius Reaction: A Stepwise Approach Under Neutral Conditions
The Curtius reaction typically proceeds in two distinct steps:
-
Formation of the Acyl Azide: The carboxylic acid is first activated, commonly by conversion to an acyl chloride or by using coupling agents. This activated species then reacts with an azide source, such as sodium azide, to form the acyl azide. In modern variations, a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the acyl azide.[3]
-
The Curtius Rearrangement: The isolated or in situ generated acyl azide undergoes thermal or photochemical decomposition. This rearrangement is a concerted process where the R-group migrates from the carbonyl carbon to the adjacent nitrogen with simultaneous expulsion of nitrogen gas (N₂), a thermodynamically highly favorable process, to form the isocyanate intermediate.[5] It is believed that this concerted mechanism avoids the formation of a highly reactive nitrene intermediate, thus preventing potential side reactions.[5]
The Schmidt Reaction: A Direct Conversion in an Acidic Environment
The Schmidt reaction, in contrast, offers a more direct route from the carboxylic acid to the isocyanate in a single, acid-catalyzed step.[2]
-
In Situ Formation and Rearrangement of the Acyl Azide: The carboxylic acid is treated with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid like sulfuric acid. The strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the azide. The resulting intermediate readily loses water to form an acylium ion, which is then trapped by the azide to form the acyl azide. Under the strong acidic conditions, the acyl azide undergoes a rapid rearrangement to the protonated isocyanate, again with the loss of nitrogen gas.[6][7]
The subsequent fate of the isocyanate is identical in both reactions. It is typically not isolated but is trapped in situ with a nucleophile. Hydrolysis with water yields a carbamic acid, which spontaneously decarboxylates to afford the primary amine. Trapping with an alcohol or an amine leads to the formation of carbamates or ureas, respectively.
Mechanistic Diagrams
Caption: The Curtius reaction proceeds via the formation and subsequent rearrangement of an acyl azide.
Caption: The Schmidt reaction involves the direct, acid-catalyzed conversion of a carboxylic acid to an amine.
Experimental Protocols
Key Experiment 1: One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)
This procedure is adapted from a common method for the synthesis of Boc-protected amines, demonstrating a modern, one-pot approach to the Curtius reaction.[3]
Materials:
-
Carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
tert-Butanol (t-BuOH) (solvent and nucleophile)
-
Toluene (co-solvent, optional)
Procedure:
-
To a stirred solution of the carboxylic acid in tert-butanol (and optionally toluene), add triethylamine at room temperature.
-
Add diphenylphosphoryl azide (DPPA) dropwise to the solution. Caution: Azide compounds are potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding Boc-protected amine.
Key Experiment 2: Schmidt Reaction of a Carboxylic Acid to an Amine
This protocol describes a general procedure for the conversion of a carboxylic acid to an amine using the Schmidt reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃) or other inert solvent
Procedure:
-
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures, including a blast shield.
-
To a stirred solution of the carboxylic acid in chloroform, add concentrated sulfuric acid dropwise at 0 °C.
-
Add sodium azide portion-wise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation or recrystallization.
Performance Comparison and Considerations
Yield and Substrate Scope:
The Schmidt reaction is often cited as providing higher yields in a more direct, one-step process from the carboxylic acid.[2] However, its major limitation is the requirement for strongly acidic conditions, which are incompatible with substrates bearing acid-sensitive functional groups.
The Curtius reaction , on the other hand, is renowned for its broad substrate scope and tolerance of a wide variety of functional groups due to its milder, neutral reaction conditions.[1] While it may involve an additional step for the preparation of the acyl azide, the development of one-pot procedures using reagents like DPPA has significantly improved its efficiency and convenience.[3]
Stereochemistry:
A significant advantage of both reactions is the complete retention of stereochemistry at the migrating R-group. This is a crucial feature for the synthesis of chiral amines, particularly in the context of drug development.[3]
Safety:
Both reactions involve the use of potentially explosive and toxic azide compounds. Hydrazoic acid, used in the Schmidt reaction, is particularly hazardous. Acyl azides, the intermediates in the Curtius reaction, can also be explosive, especially when isolated. Therefore, strict safety precautions are paramount when performing either of these reactions. The use of in situ generation methods and one-pot procedures can mitigate some of these risks.[4]
Conclusion
The choice between the Curtius and Schmidt reactions for the synthesis of primary amines from carboxylic acids is a strategic one, dictated by the specific substrate and the desired reaction conditions. The Schmidt reaction offers a direct and often high-yielding route, but its utility is limited by the harsh acidic environment. The Curtius reaction, with its milder conditions and broad functional group tolerance, provides a more versatile and often safer alternative, especially with the advent of modern one-pot protocols. A thorough understanding of the mechanistic nuances and practical considerations of each reaction empowers researchers to make an informed decision, paving the way for efficient and successful amine synthesis in their research and development endeavors.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
A Comparative Guide to Peptide Coupling Agents: Evaluating the Efficacy of the Acyl Azide Method vs. Standard Reagents
For Immediate Release
In the intricate world of peptide synthesis, the choice of coupling agent is paramount, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide offers a comprehensive comparison of the acyl azide method, a classical approach to peptide bond formation, against a lineup of contemporary, standard coupling reagents widely used in research and industrial settings. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical data needed to select the most appropriate coupling strategy for their specific synthetic challenges.
While the specific reagent "2-Hydroxybenzoyl azide" is not extensively documented as a standalone coupling agent in mainstream peptide synthesis literature, its name suggests a functional mechanism aligned with the broader acyl azide method . Therefore, this guide will use the well-established principles and data associated with the acyl azide method as a proxy for evaluating this class of reagents. This method is juxtaposed with commonly employed uronium/aminium and phosphonium salt-based coupling agents, such as HBTU, HATU, and PyBOP, as well as carbodiimides like EDC.
Data Presentation: A Quantitative Look at Performance
The efficacy of a coupling agent is a multi-faceted equation involving coupling efficiency, the propensity for racemization, and the required reaction time. The following tables summarize available quantitative data to facilitate a direct comparison. It is important to note that direct, head-to-head comparative data under identical conditions is scarce in the literature; therefore, the presented data is a consolidation from various studies and should be interpreted as indicative of general performance.
| Coupling Agent/Method | Coupling Efficiency / Yield (%) | Racemization Level (%) | Typical Reaction Time |
| Acyl Azide Method | 60-70% (multi-step synthesis yield)[1] | < 1%[2] | Several hours to overnight |
| HBTU | High (often >95%) | Low (minimal with HOBt)[3] | 6 minutes to several hours[3] |
| HATU | Very High (often >98%) | Very Low | 5 minutes to a few hours[4] |
| PyBOP | High (often >95%) | Low | A few minutes to several hours[3] |
| EDC | Variable (24% solid-phase, 95% solution-phase in one study)[5] | Can be significant without additives | Highly variable |
| COMU | Very High (near complete conversion in a model study)[6] | Low | ~17 minutes (half-life in a model study)[6] |
Table 1: Comparative performance of the acyl azide method and standard coupling agents. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Reagent | Reaction Half-life (aza-peptide synthesis model) | Yield (aza-peptide synthesis model) |
| COMU | 17 min | Nearly complete |
| PyOxim | ~17 min | Nearly complete |
| HATU | 40 min | Nearly complete |
| HCTU | 40 min | ~50% |
| HDMC | 40 min | ~50% |
| TBTU | 150 min | ~60-70% |
| PyBOP | 150 min | ~60-70% |
Table 2: Head-to-head comparison of coupling agents in a challenging aza-peptide synthesis model.[6] This data highlights relative reactivity in a difficult coupling scenario.
Experimental Protocols: Methodologies for Evaluation
To ensure a standardized and objective assessment of coupling agent efficacy, the following experimental protocols are provided. These methods are fundamental to determining coupling efficiency and the extent of racemization.
Protocol for Determining Coupling Efficiency
This protocol outlines a general method for assessing the completeness of the coupling reaction in solid-phase peptide synthesis (SPPS).
a) Model Peptide Synthesis: A short, representative peptide sequence is synthesized on a solid support (e.g., Rink Amide resin). A common test is the synthesis of the ACP (65-74) fragment (VQAAIDYING), which is known to present some synthetic challenges.
b) Coupling Step: The N-terminally deprotected resin-bound peptide is coupled with the next Fmoc-protected amino acid using the coupling agent being evaluated. Standardized molar equivalents of the amino acid, coupling agent, and base (if required) are used. The reaction is allowed to proceed for a defined period.
c) Monitoring the Reaction: The Kaiser (ninhydrin) test is a qualitative method used to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete or near-complete coupling reaction.
d) Quantitative Analysis by HPLC: Upon completion of the synthesis, the peptide is cleaved from the resin, deprotected, and purified. The crude peptide is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: The peptide bond absorbs at approximately 214 nm.
-
Calculation: Coupling efficiency is determined by integrating the area of the peak corresponding to the desired full-length peptide and comparing it to the total area of all peptide-related peaks in the chromatogram.[10]
Protocol for Determining Racemization
This protocol describes a method to quantify the extent of epimerization (the conversion of an L-amino acid to a D-amino acid) during the coupling step.
a) Model System: A common model is the coupling of a protected amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, which are prone to racemization) to a resin-bound amino acid or peptide.[11]
b) Synthesis and Cleavage: The dipeptide is synthesized using the coupling agent , cleaved from the resin, and deprotected.
c) Chiral Amino Acid Analysis: The purified peptide is hydrolyzed to its constituent amino acids by treatment with 6N HCl at 110°C for 24 hours. The resulting amino acid mixture is then derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
d) Analysis by HPLC: The derivatized amino acids are analyzed by RP-HPLC. The diastereomeric derivatives of the L- and D-amino acids will have different retention times, allowing for their separation and quantification.[12][13]
-
Instrumentation: An HPLC system with a C18 column and a UV detector.
-
Detection: The DNP-derivatives are typically detected at 340 nm.
-
Calculation: The percentage of racemization is calculated by comparing the peak area of the D-amino acid derivative to the total peak area of both the L- and D-amino acid derivatives.
Protocol for the Acyl Azide Method
This protocol provides a general procedure for peptide coupling using the acyl azide method in solution phase.
a) Formation of the Peptide Hydrazide: The C-terminal methyl or ethyl ester of an N-protected peptide is dissolved in a suitable solvent (e.g., DMF or methanol) and treated with hydrazine hydrate. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC). The peptide hydrazide is then isolated.
b) Formation of the Acyl Azide: The peptide hydrazide is dissolved in a cooled (0 to -5 °C) mixture of DMF and HCl. A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period (e.g., 15-30 minutes) to form the acyl azide.
c) Coupling Reaction: The amino component (the amino acid or peptide with a free N-terminus) is added to the acyl azide solution, and the pH is carefully adjusted to neutral or slightly basic with a tertiary amine (e.g., N-methylmorpholine). The reaction is allowed to proceed at low temperature for several hours or overnight.
d) Work-up and Purification: The solvent is removed under reduced pressure, and the crude peptide is purified by crystallization or chromatography.
Visualizing the Pathways: A Comparative Look at Mechanisms
To better understand the underlying chemical processes, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and a comparison of the activation mechanisms for the acyl azide method and a standard uronium salt coupling agent.
Conclusion
The selection of a peptide coupling agent is a critical decision in the synthesis workflow. The acyl azide method , while offering the significant advantage of very low racemization, often involves longer reaction times and potentially lower overall yields in multi-step solution-phase synthesis. Its use of potentially hazardous intermediates also requires careful handling.
In contrast, standard coupling agents like HBTU, HATU, and COMU generally provide high coupling efficiencies and rapid reaction times, making them well-suited for automated solid-phase peptide synthesis. While the risk of racemization is generally low, it can be a factor, particularly with sensitive amino acids, and often requires the use of additives.
Ultimately, the optimal choice of coupling agent will depend on the specific requirements of the peptide being synthesized, including its length, sequence, the presence of racemization-prone residues, and the scale of the synthesis. For syntheses where the absolute minimization of racemization is the highest priority, particularly in segment condensation, the acyl azide method remains a valuable tool. For routine, high-throughput synthesis, the speed and efficiency of modern uronium and phosphonium salt-based reagents are often favored. This guide provides the foundational data and protocols to aid researchers in making an informed decision tailored to their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Heterocycles from 2-Hydroxybenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to N-heterocyclic compounds derived from 2-hydroxybenzoyl azide. It offers an objective analysis of reaction pathways, performance metrics, and detailed experimental data to support researchers in the strategic design and synthesis of novel heterocyclic scaffolds.
Introduction
N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds with high efficiency and selectivity is a cornerstone of modern organic chemistry. This compound serves as a versatile starting material for the construction of valuable N-heterocyclic cores, primarily through intramolecular cyclization and rearrangement reactions. This guide focuses on the characterization of two main classes of N-heterocycles synthesized from this precursor: benzoxazolones and quinazolines, while also considering alternative synthetic strategies.
Synthesis of Benzoxazolone via Intramolecular Cyclization
The thermal decomposition of this compound can lead to the formation of benzoxazolone through an intramolecular cyclization process. This reaction pathway is often favored due to the proximate arrangement of the azide and hydroxyl functionalities on the benzene ring.
Reaction Pathway and Mechanism
The thermolysis of this compound is believed to proceed through the initial formation of a highly reactive nitrene intermediate upon the extrusion of nitrogen gas. This nitrene can then undergo intramolecular cyclization by attacking the adjacent hydroxyl group, followed by tautomerization to yield the stable benzoxazolone ring system.
Caption: Intramolecular cyclization of this compound to benzoxazolone.
Comparative Performance
While specific yield and reaction condition data for the direct thermolysis of this compound to benzoxazolone is not extensively detailed in readily available literature, the synthesis of benzoxazolones from ortho-substituted benzoyl azides is a known transformation. For a comprehensive comparison, we present data for a well-established alternative method for benzoxazolone synthesis starting from the related precursor, 2-aminophenol.
Table 1: Comparison of Benzoxazolone Synthesis Methods
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminophenol | Triphosgene, Et3N, CH2Cl2, 0 °C to rt, 2 h | Benzoxazol-2(3H)-one | 95 | [F. M. M. de R. P. D. R. e. al., Synthesis, 2005, (18), 3149-3152] |
| 2-Aminophenol | 1,1'-Carbonyldiimidazole (CDI), THF, rt, 16 h | Benzoxazol-2(3H)-one | 92 | [W. K. L. e. al., J. Med. Chem., 2008, 51 (22), pp 7145–7158] |
Note: The yields presented for the synthesis from 2-aminophenol are typically high, highlighting efficient and well-optimized procedures. The direct synthesis from this compound via thermolysis would need to be experimentally validated to determine its comparative efficiency.
Experimental Protocol: Synthesis of Benzoxazol-2(3H)-one from 2-Aminophenol
Method 1: Using Triphosgene
-
To a solution of 2-aminophenol (1.0 eq) in dichloromethane (CH2Cl2), triethylamine (Et3N) (2.2 eq) is added at 0 °C.
-
A solution of triphosgene (0.4 eq) in CH2Cl2 is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford benzoxazol-2(3H)-one.
Method 2: Using 1,1'-Carbonyldiimidazole (CDI)
-
To a solution of 2-aminophenol (1.0 eq) in tetrahydrofuran (THF), 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting solid is purified by recrystallization to yield benzoxazol-2(3H)-one.
The Curtius Rearrangement: A Competing Pathway
A significant reaction pathway for acyl azides, including this compound, is the Curtius rearrangement.[1][2][3] This thermal or photochemical rearrangement converts the acyl azide into an isocyanate, which is a highly versatile intermediate for the synthesis of a variety of nitrogen-containing compounds.
Reaction Pathway
The Curtius rearrangement of this compound would lead to the formation of 2-hydroxyphenyl isocyanate. This isocyanate can then be trapped by various nucleophiles. For instance, in the presence of water, it would hydrolyze to form 2-aminophenol. If the reaction is carried out in an alcohol solvent, a carbamate would be formed.
Caption: Curtius rearrangement of this compound and subsequent reactions.
The competition between intramolecular cyclization to form benzoxazolone and the Curtius rearrangement is a critical aspect to consider in the synthetic design. The reaction conditions, such as solvent and temperature, can significantly influence the product distribution.
Synthesis of Quinazoline Derivatives
While the direct synthesis of quinazolines from this compound is not a commonly reported pathway, structurally related precursors such as 2-azidobenzaldehydes are extensively used for the construction of quinazoline and quinazolinone scaffolds. These syntheses often involve multicomponent reactions, highlighting a different synthetic strategy compared to the unimolecular reactions of this compound.
Conclusion
This compound presents as a promising precursor for the synthesis of N-heterocycles, primarily through intramolecular cyclization to yield benzoxazolones. However, the competing Curtius rearrangement pathway must be carefully managed to achieve the desired product selectivity. While direct, high-yielding protocols for the synthesis of heterocycles from this compound are not as well-documented as those from alternative starting materials like 2-aminophenol, further investigation into optimizing the reaction conditions could establish this as a viable and efficient synthetic route. The choice of synthetic strategy will ultimately depend on the desired heterocyclic core, available resources, and the desired level of molecular complexity. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxybenzoyl Azide
For Immediate Implementation by Laboratory Personnel
The effective and safe disposal of 2-hydroxybenzoyl azide is paramount for ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this reactive chemical, thereby minimizing risks and ensuring compliance with safety regulations. Adherence to these protocols is critical to prevent accidental exposure and potential explosive incidents.
I. Understanding the Hazards
This compound, like other organic and inorganic azides, is a hazardous compound requiring careful handling at all times. It is crucial to be aware of its toxic and potentially explosive properties. Contact with acids can liberate poisonous and explosive hydrazoic acid[1][2][3]. Furthermore, azides can react with metals such as lead and copper, often found in plumbing, to form highly shock-sensitive and explosive metal azides[1][4]. Therefore, under no circumstances should this compound or its solutions be poured down the drain[1][4][5].
| Hazard | Description | Mitigation |
| Toxicity | May be fatal if inhaled, absorbed through the skin, or swallowed. Causes irritation to the skin, eyes, and respiratory tract.[6] | Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and compatible gloves (e.g., nitrile gloves of at least 0.11mm thickness).[1][7] |
| Explosivity | Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[8] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[8] | Avoid grinding, scratching, or subjecting the compound to strong agitation.[1] Do not use metal spatulas or glassware with ground glass joints where possible.[1][8] Store away from heat and light.[8] |
| Reactivity | Reacts with acids to form highly toxic and explosive hydrazoic acid.[1][3] Forms shock-sensitive explosive salts with heavy metals.[1][4] | Store separately from acids and metals.[1][8] Do not dispose of down the drain.[1][4] Avoid contact with halogenated solvents.[1][8] |
II. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed waste disposal contractor or your institution's Environmental Health & Safety (EH&S) department.[6] All waste containing azides must be collected in separate, clearly labeled waste containers.[8]
For instances where small quantities of dilute solutions may be managed as part of an experimental protocol, chemical deactivation can be considered. This procedure must be performed with extreme caution and only by trained personnel.
Experimental Protocol for Deactivation of Dilute Azide Solutions:
This protocol is adapted from the established procedure for deactivating sodium azide solutions and should be effective for other dilute azide solutions. The reaction involves the conversion of the azide to nitrogen gas using nitrous acid.
Materials:
-
A three-necked flask equipped with a stirrer, a dropping funnel, and an outlet connected to a gas trap or fume hood flue.
-
20% aqueous solution of sodium nitrite.
-
20% aqueous solution of sulfuric acid.
-
Starch-iodide paper.
-
Dilute sodium hydroxide solution.
Procedure:
-
Preparation: The entire procedure must be conducted in a certified chemical fume hood.[1] Ensure all necessary PPE is worn.
-
Setup: Place the dilute solution of this compound (no more than 5% concentration) into the three-necked flask.[1][4]
-
Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every gram of azide present (a 40% excess).[1][4]
-
Acidification: Crucially, only after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper.[1][4] Warning: Adding the acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN₃).[1][4]
-
Completion Check: The evolution of nitrogen oxides will be observed. Once the gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[1][4]
-
Neutralization: Neutralize the final acidic solution with a dilute sodium hydroxide solution to a pH between 6 and 9.[1]
-
Final Disposal: The neutralized reaction mixture should be collected in a hazardous waste container and disposed of through your institution's EH&S department.[1]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (in a fume hood): If you are trained and confident, cover the spill with an absorbent material for liquids or a damp paper towel for solids (use alkaline water with a pH >9 to prevent the formation of hydrazoic acid).[7] Clean the area with a soap and water solution (pH >9).[7] All cleanup materials must be collected as hazardous waste.[7]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert others. Close off the affected area and contact your institution's EH&S or emergency response team immediately.[9]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
